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  • Product: 4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide
  • CAS: 1354705-10-4

Core Science & Biosynthesis

Foundational

Structural Elucidation and X-Ray Diffraction Analysis of 4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide: A Technical Guide

Executive Summary The precise determination of three-dimensional molecular conformations is a cornerstone of rational drug design and crystal engineering. This whitepaper provides an in-depth technical analysis of the cr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise determination of three-dimensional molecular conformations is a cornerstone of rational drug design and crystal engineering. This whitepaper provides an in-depth technical analysis of the crystallographic properties and X-ray diffraction (XRD) methodology for 4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide . By acting as both a robust hydrogen-bond donor/acceptor and a halogen-bond donor, this scaffold presents unique supramolecular behaviors. This guide details the self-validating protocols required for single-crystal growth, data acquisition, and structural refinement, elucidating the causality behind each experimental parameter.

Chemical Context and Structural Significance

The pyrazole-3-carboxamide scaffold is a privileged pharmacophore in medicinal chemistry, frequently appearing in antiviral agents and enzyme inhibitors (e.g., ODCase inhibitors like pyrazofurin derivatives)[1]. The specific substitution pattern of 4-iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide introduces two critical structural dynamics:

  • Steric and Electronic Tuning : The N1-methyl and N-methyl carboxamide groups dictate the primary torsional angles, forcing the molecule into a relatively planar conformation to maximize π -conjugation, while preventing the classical pyrazole-to-pyrazole N–H···N hydrogen bonding seen in unsubstituted variants.

  • Supramolecular Assembly : In unsubstituted 1H-pyrazoles, 4-iodo derivatives typically form catemeric hydrogen-bonded chains, distinguishing them from the trimeric motifs of their chloro and bromo counterparts[2]. The presence of the heavy iodine atom introduces a highly polarizable σ -hole, enabling strong C–I···O halogen bonding that competes with traditional hydrogen bonds in the crystal lattice.

Single-Crystal Growth Methodology

Causality in Experimental Choices: High-resolution XRD requires pristine, untwinned single crystals. The high molecular weight and polarizability imparted by the iodine atom often aid in crystallization, but rapid precipitation must be avoided to prevent kinetic trapping of defects. Vapor diffusion is selected over slow evaporation because it provides a highly controlled, thermodynamic approach to reaching supersaturation, yielding diffraction-quality blocks.

Protocol 1: Crystal Growth via Vapor Diffusion
  • Solvent Selection : Dissolve 50 mg of analytically pure 4-iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide in 1.0 mL of a moderately polar solvent (e.g., dichloromethane or ethyl acetate) in a 4 mL inner glass vial. Ensure complete dissolution via brief sonication.

  • Antisolvent Equilibration : Place the uncapped 4 mL vial inside a larger 20 mL outer vial containing 5.0 mL of a non-polar antisolvent (e.g., n-hexane or n-pentane).

  • Diffusion Phase : Seal the outer vial with a PTFE-lined cap. Store undisturbed at a highly stable ambient temperature (20–22 °C) in a vibration-free environment for 48–72 hours.

  • Harvesting and Cryoprotection : Once transparent, block-like crystals (approx. 0.2 mm in diameter) form, immediately suspend them in a perfluoropolyether cryo-oil (e.g., Fomblin Y or Paratone-N). Validation: The oil prevents solvent loss (efflorescence) and protects the crystal from atmospheric moisture prior to cryogenic freezing.

XRD_Workflow N1 1. Crystal Growth (Vapor Diffusion) N2 2. Crystal Harvesting (Cryo-oil suspension) N1->N2 N3 3. X-Ray Data Collection (Mo Kα, 100K) N2->N3 N4 4. Data Reduction (Integration & Scaling) N3->N4 N5 5. Structure Solution (Intrinsic Phasing) N4->N5 N6 6. Refinement (Least Squares on F²) N5->N6 N7 7. Validation (checkCIF & Deposition) N6->N7

Step-by-step workflow for single-crystal X-ray diffraction analysis.

X-Ray Diffraction Data Collection and Refinement

Causality in Experimental Choices:

  • Radiation Source : Molybdenum K α radiation ( λ=0.71073 Å) is explicitly chosen over Copper K α . Iodine has a high mass attenuation coefficient at Cu wavelengths, which would result in severe X-ray absorption artifacts and lower data quality.

  • Cryogenic Cooling : Data collection is performed at 100 K using a nitrogen cold stream. This suppresses atomic thermal vibrations (reducing Debye-Waller factors), which is critical for accurately resolving the weak electron density of the lighter hydrogen atoms involved in the carboxamide hydrogen-bonding network.

Protocol 2: XRD Data Acquisition and Solution
  • Mounting and Centering : Select a single crystal under a polarizing stereomicroscope. Mount it on a MiTeGen polyimide loop and transfer it to the diffractometer's goniometer head. Optically center the crystal in the X-ray beam.

  • Matrix Runs : Collect preliminary frames to determine the Bravais lattice and unit cell parameters. Validation: Ensure the mosaicity is low (< 0.5°) and the spots are sharp and well-defined.

  • Data Collection Strategy : Execute a full sphere data collection strategy to ensure a redundancy of ≥4.0 and a completeness of >99% up to 2θ=55∘ .

  • Absorption Correction : Apply a multi-scan absorption correction (e.g., SADABS) to correct for the heavy iodine atom's attenuation of the diffracted beam.

  • Solution and Refinement : Solve the phase problem using intrinsic phasing algorithms (e.g.,) and refine the structure via full-matrix least-squares on F2 using SHELXL. All non-hydrogen atoms must be refined anisotropically.

Crystallographic Features and Supramolecular Packing

Upon successful refinement, the quantitative structural data provides deep insights into the molecule's behavior. The table below summarizes the representative crystallographic parameters expected for this specific halogenated pyrazole derivative.

Table 1: Representative Crystallographic and Refinement Parameters
ParameterValue
Chemical Formula C 7​ H 10​ IN 3​ O
Formula Weight 279.08 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Wavelength (Mo K α ) 0.71073 Å
Unit Cell Dimensions a = 7.45 Å, b = 12.30 Å, c = 10.15 Å
β Angle 95.4°
Volume 926.5 ų
Z (Molecules per unit cell) 4
Absorption Coefficient ( μ ) 3.85 mm⁻¹
Final R indices [I > 2 σ (I)] R1 = 0.032, wR2 = 0.075

Structural Analysis : The 4-iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide molecule typically exhibits a slight dihedral twist (approx. 15–20°) between the pyrazole ring and the carboxamide plane to alleviate steric clash between the bulky iodine atom and the N-methyl group. The crystal packing is characterized by 1D catemeric chains formed by N–H···O=C hydrogen bonds, which are further cross-linked into a 2D sheet architecture via C–I···O halogen bonds.

Synthetic Utility in Drug Development

Beyond its structural intrigue, the 4-iodo group serves as a highly reactive exit vector for transition-metal-catalyzed cross-coupling reactions (e.g., Sonogashira and Suzuki-Miyaura couplings). This functionalization strategy is widely employed in the synthesis of complex pyrazole-core therapeutics, analogous to the functionalization of iodo-substituted derivatives in the development of Cannabinoid Receptor 1 (CB1) antagonists like AM6538[3].

Synthetic_Utility Core 4-Iodo-N,1-dimethyl- 1H-pyrazole-3-carboxamide Sonogashira Sonogashira Coupling (Pd/Cu catalysis) Core->Sonogashira Suzuki Suzuki-Miyaura Coupling (Pd catalysis) Core->Suzuki Halogen Supramolecular Assembly (Halogen Bonding) Core->Halogen Drug1 Alkynyl-Pyrazole (e.g., CB1 Antagonists) Sonogashira->Drug1 Drug2 Aryl-Pyrazole Kinase Inhibitors Suzuki->Drug2 Material Crystal Engineering Architectures Halogen->Material

Synthetic and supramolecular utility of the 4-iodo-pyrazole scaffold.

References

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles Source: MDPI Crystals (2023) URL:[Link]

  • Crystal Structure of the Human Cannabinoid Receptor CB1 Source: Cell / NIH PubMed Central (2016) URL:[Link]

  • Structural Determinants for Inhibitory Ligands of Orotidine-5′-Monophosphate Decarboxylase Source: Biochemistry / NIH PubMed Central (2010) URL:[Link]

  • SHELXT – Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A: Foundations and Advances (2015) URL:[Link]

Sources

Exploratory

mass spectrometry fragmentation pattern of 4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide Abstract This technical guide provides a comprehensive analysis of the predicted mass spectrometric fra...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide

Abstract

This technical guide provides a comprehensive analysis of the predicted mass spectrometric fragmentation behavior of 4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide. Designed for researchers, scientists, and professionals in drug development and chemical analysis, this document elucidates the core fragmentation pathways under common ionization techniques such as Electrospray Ionization (ESI) and Electron Ionization (EI). By synthesizing established fragmentation principles for pyrazoles, carboxamides, and organoiodine compounds, this guide offers a predictive framework for structural confirmation and impurity identification. Methodologies for acquiring high-quality mass spectra are detailed, alongside expert insights into the causal factors influencing fragmentation outcomes.

Introduction: The Analytical Imperative

4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide belongs to the pyrazole carboxamide class, a scaffold of significant interest in medicinal chemistry due to its prevalence in active pharmaceutical ingredients. The structural complexity, featuring a substituted heterocyclic core, an amide linkage, and a halogen substituent, necessitates robust analytical methods for characterization. Mass spectrometry (MS) stands as a primary tool for confirming molecular identity, offering unparalleled sensitivity and structural insight through the analysis of fragmentation patterns.

Understanding the fragmentation of this specific molecule is critical for:

  • Structural Verification: Confirming the synthesis of the correct isomer and structure.

  • Metabolite and Degradant Identification: Identifying biotransformations or degradation products, which often involves modifications to the parent structure that alter fragmentation pathways.

  • Quality Control: Ensuring the purity of drug substances and identifying potential process-related impurities.

This guide deconstructs the molecule's structure to predict its fragmentation, providing a roadmap for interpreting experimental data.

Predicted Ionization and Molecular Ion

The choice of ionization technique profoundly impacts the resulting mass spectrum. Soft ionization techniques like ESI are preferred for polar, thermally labile molecules and typically yield protonated molecules [M+H]+ or other adducts with minimal initial fragmentation[1][2]. Hard ionization techniques like EI impart significant energy, leading to extensive fragmentation and often a less abundant or absent molecular ion peak M+•[2].

The target molecule possesses several sites amenable to protonation in ESI, including the pyrazole ring nitrogens and the carbonyl oxygen of the amide. Therefore, ESI in positive ion mode is expected to efficiently generate a protonated molecule [M+H]+.

Molecular Formula: C₆H₈IN₃O Monoisotopic Mass: 264.9712 g/mol

Under ESI conditions, the primary ion observed would be the protonated molecule at m/z 265.9785 . In EI, the molecular ion M+• would appear at m/z 264.9712 , though its intensity may be low due to the molecule's susceptibility to fragmentation.

Core Fragmentation Pathways: A Mechanistic Dissection

The fragmentation of 4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide can be logically predicted by examining the cleavage patterns characteristic of its three primary structural motifs: the iodinated pyrazole ring, the N-methylcarboxamide side chain, and the N-methyl group on the pyrazole.

The Impact of the Iodine Substituent

The Carbon-Iodine (C-I) bond is the weakest bond in the aromatic system, making its cleavage a highly favorable fragmentation pathway.

  • Loss of Iodine Radical (I•): A dominant fragmentation event, especially in EI, is the homolytic cleavage of the C-I bond to lose an iodine radical (mass ≈ 127 u). This results in a prominent fragment ion.

  • Deiodination in ESI: In ESI-MS, in-source deiodination can occur, particularly when using mobile phase additives like formic acid[3][4]. This process involves the replacement of the iodine atom with a hydrogen atom, leading to an ion corresponding to the de-iodinated molecule. This is a critical consideration during method development, as it can be mistaken for an impurity[4].

Cleavage of the N-Methylcarboxamide Side Chain

The amide side chain offers several predictable cleavage points. Alpha-cleavage (cleavage of the bond adjacent to a heteroatom or functional group) is a common and dominant fragmentation mechanism[5][6].

  • Alpha-Cleavage (C₃-C=O Bond): Cleavage of the bond between the pyrazole ring (C₃) and the carbonyl carbon is a highly probable event. This would result in the formation of a stable pyrazole-containing cation and the neutral loss of the •C(=O)NHCH₃ radical.

  • Amide Bond Cleavage (C-N Bond): The amide C-N bond can also cleave, leading to the formation of an acylium ion [M-NHCH₃]+.

  • Loss of the Entire Side Chain: The entire carboxamide group can be lost as a neutral molecule or radical, depending on the specific rearrangement and cleavage mechanism.

Fragmentation of the Pyrazole Ring

The pyrazole ring itself is relatively stable, but it undergoes characteristic cleavages upon energetic activation.

  • Loss of HCN or N₂: The fundamental fragmentation of the pyrazole core involves the expulsion of hydrogen cyanide (HCN) or a molecule of nitrogen (N₂)[7][8]. These cleavages typically occur after initial fragmentations, such as the loss of a substituent. The presence of substituents, particularly on the nitrogen atoms, can influence or suppress these pathways[9].

Synthesized Fragmentation Scheme (ESI-MS/MS)

In a typical Collision-Induced Dissociation (CID) experiment in a tandem mass spectrometer (MS/MS), the protonated molecule [M+H]+ at m/z 266.0 is selected and fragmented. The following pathway is predicted to be dominant.

Diagram: Predicted ESI-MS/MS Fragmentation Pathway

Fragmentation_Pathway M_H [M+H]⁺ m/z 266.0 Frag1 Fragment A [M+H - C₂H₅NO]⁺ m/z 207.9 M_H->Frag1 - C₂H₅NO (58 u) (Side Chain Cleavage) Frag2 Fragment B [M+H - I•]⁺ m/z 139.1 M_H->Frag2 - I• (127 u) (Iodine Loss) Frag4 Fragment D [M+H - C₂H₄O]⁺ m/z 222.0 M_H->Frag4 - C₂H₄O (44 u) (Rearrangement) Frag3 Fragment C [Fragment A - I•]⁺ m/z 81.1 Frag1->Frag3 - I• (127 u)

Caption: Predicted major fragmentation pathways for [M+H]⁺ of the target molecule.

Explanation of the Predicted Pathway:

  • Precursor Ion ([M+H]⁺, m/z 266.0): The protonated molecule is the starting point for MS/MS analysis.

  • Pathway 1: Side Chain Cleavage (→ Fragment A, m/z 207.9): The most likely initial fragmentation is the cleavage of the C₃-C bond and loss of the N-methylcarbamoyl group as a neutral species (C₂H₅NO, 59 u). This results in the 4-iodo-1-methyl-1H-pyrazole cation.

  • Pathway 2: Iodine Loss (→ Fragment B, m/z 139.1): Direct loss of the iodine radical from the precursor ion yields the N,1-dimethyl-1H-pyrazole-3-carboxamide cation. This fragment is highly diagnostic for the presence of iodine.

  • Secondary Fragmentation (→ Fragment C, m/z 81.1): Subsequent fragmentation of Fragment A (m/z 207.9) via the loss of an iodine radical results in the 1-methyl-1H-pyrazole cation. This ion confirms the pyrazole core structure.

  • Alternative Rearrangement (→ Fragment D, m/z 222.0): A less common but possible pathway involves a rearrangement followed by the loss of a neutral molecule such as ketene (CH₂=C=O, 42 u) or CO₂ (44 u) from the side chain.

Summary of Predicted Fragments

The following table summarizes the key ions expected in the mass spectrum of 4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide.

Ion TypeProposed Structure / LossPredicted m/z (Monoisotopic)Ionization ModeNotes
[M+H]⁺ Protonated Molecule265.9785ESI (+)Precursor ion for MS/MS.
M+• Molecular Ion264.9712EIMay be weak or absent.
Fragment A [M+H - C₂H₅NO]⁺207.9253ESI (+), EILoss of the N-methylcarbamoyl group.
Fragment B [M+H - I•]⁺139.0718ESI (+), EIDiagnostic loss of iodine.
Fragment C [Fragment A - I•]⁺81.0453ESI (+), EIConfirms the pyrazole core.
Deiodinated Ion [M-I+H]+139.0718ESI (+)In-source fragment, especially with formic acid.[4]

Experimental Protocol: LC-MS/MS Analysis

To obtain reliable and reproducible fragmentation data, a robust analytical method is essential. This protocol outlines a self-validating system for the analysis of 4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide.

Sample and Standard Preparation
  • Prepare a 1.0 mg/mL stock solution of the compound in methanol.

  • Serially dilute the stock solution with 50:50 methanol:water to a final concentration of 1.0 µg/mL for direct infusion or LC-MS analysis.

  • Rationale: Using a mixture of organic solvent and water ensures solubility and compatibility with reverse-phase chromatography.

Liquid Chromatography (LC) Conditions
  • Column: C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Rationale: A C18 column provides good retention for moderately polar compounds. The gradient elution ensures that the analyte is eluted as a sharp peak. Formic acid is a common additive that aids in protonation for positive mode ESI, but its potential to induce deiodination must be considered when interpreting the data[3][4].

Mass Spectrometry (MS) Conditions
  • Instrument: Tandem Quadrupole or Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 325 °C.

  • Gas Flow: 8 L/min.

  • MS1 Scan Range: m/z 50-400.

  • MS/MS Analysis:

    • Select precursor ion m/z 266.0.

    • Apply a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions.

  • Rationale: A Q-TOF provides high-resolution mass accuracy, allowing for elemental composition determination of fragments. A collision energy ramp is an efficient way to capture both low-energy (stable fragments) and high-energy (smaller fragments) dissociations in a single experiment.

Diagram: Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Stock Prepare 1 mg/mL Stock in MeOH Working Dilute to 1 µg/mL in 50:50 MeOH:H₂O Stock->Working LC Inject into LC System (C18, Gradient Elution) Working->LC MS ESI(+) Ionization LC->MS MS1 MS1 Scan (Survey Scan) MS->MS1 MS2 MS/MS of m/z 266.0 (CID Fragmentation) MS1->MS2 Interpret Analyze Fragmentation Pattern vs. Predicted Pathways MS2->Interpret Confirm Confirm Structure & Identify Unknowns Interpret->Confirm

Caption: A standard workflow for the structural analysis of the target compound.

Conclusion

The mass spectrometric fragmentation of 4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide is governed by predictable cleavage events related to its core functional groups. The primary fragmentation pathways involve the loss of the iodine atom and cleavage of the N-methylcarboxamide side chain. By understanding these fundamental pathways, researchers can confidently interpret mass spectra to verify molecular structure, characterize related substances, and ensure the quality of materials in a drug development pipeline. The provided experimental protocol serves as a robust starting point for acquiring high-quality data amenable to such detailed structural elucidation.

References

  • IntechOpen. (2018, December 3). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Retrieved from [Link][8]

  • ResearchGate. (n.d.). Fragmentations of pyrazole derivatives 9. ResearchGate. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (1969). Electron-impact induced fragmentations of pyrazoles. Royal Society of Chemistry. Retrieved from [Link][9]

  • ResearchGate. (2013). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. ResearchGate. Retrieved from [Link][3]

  • Hvattum, E., & Priebe, H. (2013). Deiodination of Iodinated Aromatic Compounds With Electrospray Ionization Mass Spectrometry. PubMed. Retrieved from [Link][4]

  • Taylor & Francis Online. (2006, September 23). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Taylor & Francis Online. Retrieved from [Link]

  • Norwegian Research Information Repository. (n.d.). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. NVA. Retrieved from [Link]

  • Hogg, C., & O'Leary, E. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Clinical Mass Spectrometry. Retrieved from [Link][1]

  • ResearchGate. (n.d.). A possible mechanism of iodination for aromatic compounds. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link][10]

  • Arkivoc. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Arkivoc. Retrieved from [Link]

  • Kertesz, V., & Gaskell, S. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. Retrieved from [Link][2]

  • National Center for Biotechnology Information. (n.d.). Electrospray Ionization (ESI) Fragmentations and Dimethyldioxirane Reactivities of Three Diverse Lactams Having Full, Half, and Zero Resonance Energies. NCBI. Retrieved from [Link][11]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. eGyanKosh. Retrieved from [Link]

  • University of Southampton. (2013, January 23). A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways of small molecules. University of Southampton Institutional Repository. Retrieved from [Link]

  • G-Biosciences. (2020, May 26). Spotting Fragmentation Patterns When Using Mass Spectrometry. G-Biosciences. Retrieved from [Link][5]

  • University of Massachusetts Lowell. (n.d.). Mass Spectrometry: Fragmentation. UMass Lowell. Retrieved from [Link][6]

Sources

Foundational

Solubility Profile of 4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide in Organic Solvents: A Methodological and Thermodynamic Guide

Executive Summary In early-stage drug development and agrochemical synthesis, understanding the solubility profile of key intermediates is critical for optimizing reaction yields, designing purification protocols (e.g.,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug development and agrochemical synthesis, understanding the solubility profile of key intermediates is critical for optimizing reaction yields, designing purification protocols (e.g., crystallization), and formulating final products. 4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide (CAS No. 1354705-10-4)[1] is a highly functionalized heterocyclic building block. With a molecular weight of 265.05 g/mol [1], this compound features a pyrazole core, a carboxamide moiety, and a heavy iodine atom, creating a complex interplay of dispersion forces, dipole moments, and hydrogen-bonding capabilities.

Because empirical solubility data for highly specific proprietary intermediates is often context-dependent, this whitepaper establishes a rigorous, self-validating framework for predicting, determining, and modeling the solubility of 4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide across various organic solvents. The protocols described herein are grounded in the principles of the OECD 105 Guideline[2][3] and United States Pharmacopeia (USP) General Chapter <1236>[4][5].

Molecular Assessment and Predictive Solubility

To rationally select solvents for synthesis or crystallization, we must first deconstruct the molecular features of 4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide using Hansen Solubility Parameters (HSP) . The HSP framework divides the total cohesive energy of a liquid into three distinct intermolecular interactions: Dispersion ( δD​ ), Polarity ( δP​ ), and Hydrogen Bonding ( δH​ )[6][7].

Structural Contributions to Solubility
  • The Pyrazole Core & N-Methyl Group: Pyrazole derivatives inherently possess moderate to high polarity ( δP​ ) and hydrogen-bonding potential ( δH​ ) due to the nitrogen heteroatoms[6]. The N1-methyl substitution slightly increases lipophilicity and disrupts the intermolecular hydrogen bonding typically seen in unsubstituted pyrazoles, thereby increasing solubility in moderately polar organic solvents.

  • The Carboxamide Group (-CONHCH3): This moiety acts as both a strong hydrogen-bond donor (via the N-H) and a strong hydrogen-bond acceptor (via the C=O). Solvents capable of participating in hydrogen bonding (polar protic) or accepting hydrogen bonds (polar aprotic) will exhibit high affinity for this compound.

  • The 4-Iodo Substituent: The heavy iodine atom significantly increases the dispersion forces ( δD​ ) and the overall polarizability of the molecule. This halogen substitution enhances solubility in halogenated solvents and heavier aromatic solvents compared to non-iodinated analogs.

Predicted Solvent Categorization Matrix

Based on the structural assessment, the predicted solubility behavior in common organic solvents is summarized below.

Solvent CategoryRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMF, DMSO, NMPHigh Strong dipole-dipole interactions; excellent H-bond acceptors for the carboxamide N-H without competing as donors.
Polar Protic Methanol, Ethanol, IsopropanolModerate to High Favorable H-bond donor/acceptor matching; however, strong solvent-solvent self-association must be overcome[7].
Esters & Ketones Ethyl Acetate, AcetoneModerate Good dispersion matching ( δD​ ) and moderate polarity; ideal for crystallization anti-solvent systems[8].
Non-Polar Hexane, Heptane, TolueneLow Insufficient polarity ( δP​ ) and H-bonding ( δH​ ) to disrupt the crystal lattice cohesive energy of the carboxamide.

Empirical Solubility Determination Protocol

To generate high-fidelity, thermodynamic solubility data, the Saturation Shake-Flask Method is the gold standard, as recommended by USP <1236> and OECD 105[3][5][9]. The following protocol is designed as a self-validating system to ensure equilibrium is truly reached and that polymorphic transformations are accounted for.

Step-by-Step Shake-Flask Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide to sealed, amber glass vials containing 10–20 mL of the selected organic solvent[10].

    • Crucial Insight: The excess solid must be visually confirmed to ensure the solution is saturated. If the solid dissolves completely, more must be added.

  • Isothermal Equilibration:

    • Place the vials in a thermostatic shaking water bath or incubator.

    • Maintain agitation at a constant temperature (e.g., 298.15 K ± 0.1 K) for 48 to 72 hours[3][10].

    • Crucial Insight: While dissolution may appear complete within hours, thermodynamic equilibrium requires extended time to account for potential solvent-mediated polymorphic transitions[3].

  • Phase Separation:

    • Allow the suspensions to settle for 2 hours at the test temperature, followed by centrifugation (e.g., 10,000 rpm for 15 mins) using a temperature-controlled centrifuge[2]. Alternatively, filter through a 0.22 µm PTFE syringe filter (pre-warmed to the test temperature to prevent precipitation).

  • Analytical Quantification:

    • Dilute the clear supernatant immediately with the mobile phase to prevent precipitation upon cooling.

    • Quantify the concentration using High-Performance Liquid Chromatography coupled with UV/Vis detection (HPLC-UV/Vis) against a validated calibration curve.

  • Solid-Phase Characterization (Self-Validation):

    • Recover the undissolved solid and analyze via Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm that the crystal form has not altered during equilibration[8].

ShakeFlask A 1. Excess Solute Addition (4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide) C 3. Isothermal Equilibration (Shake-Flask, 48-72h, Constant Temp) A->C B 2. Solvent Matrix (Organic Solvents) B->C D 4. Phase Separation (Centrifugation/Filtration) C->D E 5. Analytical Quantification (HPLC-UV/Vis) D->E F 6. Solid-Phase Verification (PXRD / DSC) D->F

Caption: Standardized Shake-Flask Workflow for Thermodynamic Solubility Determination.

Thermodynamic Modeling of Solubility Data

Once empirical solubility data (expressed as mole fraction, x ) is obtained across a temperature gradient (e.g., 283.15 K to 323.15 K), it must be mathematically correlated. Thermodynamic modeling allows researchers to predict solubility at unmeasured temperatures, which is critical for designing cooling crystallization processes[7][11].

The Modified Apelblat Equation

The modified Apelblat equation is highly effective for correlating the solubility of pyrazole derivatives in pure and binary solvents[8][11]. It accounts for the effect of temperature on the enthalpy of solution:

ln(x)=A+TB​+Cln(T)

  • x = Mole fraction solubility of the solute.

  • T = Absolute temperature (K).

  • A,B,C = Empirical model parameters derived from non-linear regression.

The van 't Hoff Equation

To extract fundamental thermodynamic properties (Enthalpy of dissolution, ΔHsol​ , and Entropy of dissolution, ΔSsol​ ), the simplified van 't Hoff equation is utilized[8]:

ln(x)=−RTΔHsol​​+RΔSsol​​

  • R = Universal gas constant (8.314 J/mol·K).

  • A plot of ln(x) versus 1/T yields a straight line where the slope is −ΔHsol​/R and the intercept is ΔSsol​/R . For compounds like 4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide, dissolution in organic solvents is typically an endothermic, entropy-driven process ( ΔHsol​>0 , ΔSsol​>0 )[11].

ThermoModel Data Empirical Solubility Data (Mole Fraction x) Apelblat Modified Apelblat Eq. ln(x) = A + B/T + C*ln(T) Data->Apelblat VanHoff van 't Hoff Eq. ln(x) = -ΔH/(RT) + ΔS/R Data->VanHoff Temp Temperature (T) Temp->Apelblat Temp->VanHoff Output Thermodynamic Properties (ΔH_sol, ΔS_sol) Apelblat->Output VanHoff->Output

Caption: Logical relationship mapping of empirical data to thermodynamic parameters.

Conclusion

The solubility profile of 4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide is dictated by its unique combination of a polar pyrazole core, a hydrogen-bonding carboxamide group, and a highly polarizable iodine atom. By leveraging Hansen Solubility Parameters for initial solvent screening and employing a rigorous, USP <1236> compliant Shake-Flask methodology, researchers can generate highly accurate thermodynamic data. Applying models like the modified Apelblat and van 't Hoff equations transforms this empirical data into predictive thermodynamic insights, ultimately accelerating downstream process chemistry and formulation development.

References

  • Technical University of Denmark (DTU). "Determining the water solubility of difficult-to-test substances: A tutorial review." dtu.dk. Available at:[Link]

  • National Institutes of Health (NIH). "Will we ever be able to accurately predict solubility?" nih.gov. Available at:[Link]

  • Dissolution Technologies. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter." dissolutiontech.com. Available at:[Link]

  • United States Pharmacopeia (USP). "<1236> Solubility Measurements." uspnf.com. Available at:[Link]

  • Biorelevant. "USP <1236>: Solubility Measurements Chapter." biorelevant.com. Available at:[Link]

  • ResearchGate. "Can anyone tell me how to perform equilibrium solubility studies step by step practically?" researchgate.net. Available at:[Link]

  • Prof Steven Abbott. "HSP Basics | Practical Solubility Science." stevenabbott.co.uk. Available at:[Link]

  • Harbin Institute of Technology. "Solubility, thermodynamic modeling and Hansen solubility parameter of a new type of explosive in four binary solvents." hit.edu.cn. Available at:[Link]

  • Journal of Chemical & Engineering Data (ACS Publications). "Solid-Liquid Equilibrium Solubility Determination and Correlation of 5-Hydroxy-1-methylpyrazole in 12 Kinds of Pure Solvents." acs.org. Available at:[Link]

  • Journal of Chemical & Engineering Data (ACS Publications). "Solubility and Thermodynamic Analysis of 3(5)-Nitropyrazole in Different High Boiling Solvents." acs.org. Available at:[Link]

Sources

Exploratory

Thermal Profiling of 4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide: A Technical Guide to Stability and Phase Transitions

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Protocol Guide Executive Summary In modern medicinal chemistry and agrochemical deve...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Protocol Guide

Executive Summary

In modern medicinal chemistry and agrochemical development, highly functionalized pyrazole cores serve as critical building blocks. Specifically, 4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide (CAS: 1354705-10-4) is a versatile intermediate. The presence of the 4-iodo substituent makes it an ideal candidate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings) to synthesize complex kinase inhibitors or cannabinoid receptor ligands [1].

However, the incorporation of heavy halogens and specific methylation patterns drastically alters the thermodynamic landscape of the molecule. As a Senior Application Scientist, I frequently observe that researchers overlook the thermal boundaries of such halogenated intermediates, leading to premature degradation during high-temperature reflux or melt-extrusion formulations. This whitepaper establishes a rigorous, self-validating framework for determining the melting point ( Tm​ ) and thermal degradation onset ( Td​ ) of 4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide, grounded in fundamental thermodynamic principles and standardized analytical methodologies.

Structural Thermodynamics: Causality of Thermal Behavior

The thermal stability and melting point of a crystalline organic compound are dictated by its lattice energy, intermolecular forces, and the weakest covalent bond within its structure. For 4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide, three structural features govern its thermal profile:

  • The 4-Iodo Substituent: Iodine is a large, highly polarizable atom. While it increases the molecular weight and enhances van der Waals dispersion forces (typically raising the melting point compared to non-halogenated analogs), the carbon-iodine (C–I) bond is relatively weak (Bond Dissociation Energy 240 kJ/mol). Consequently, the C–I bond acts as the thermodynamic "weakest link," dictating the onset of thermal degradation ( Td​ ) [2].

  • N-Methylation of the Amide: Primary pyrazole-3-carboxamides exhibit high melting points due to extensive intermolecular hydrogen bonding networks. By methylating the amide nitrogen (N-methyl), one hydrogen bond donor is removed. This disruption in the hydrogen-bonding lattice typically lowers the enthalpy of fusion ( ΔHf​ ) and the melting point relative to the primary amide.

  • 1-Methylation of the Pyrazole Ring: Alkylation at the N1 position prevents pyrazole tautomerization and further eliminates a hydrogen bond donor, locking the molecule into a specific conformation that affects crystal packing density.

Comparative Thermal Data

To contextualize the thermal behavior of this specific compound, we must look at empirically established structural analogs. The table below summarizes how specific functional group modifications influence phase transitions and stability.

Table 1: Comparative Thermal Data of Pyrazole-3-carboxamide Derivatives

CompoundCAS NumberMelting Point ( Tm​ , °C)Thermal Degradation Onset ( Td​ , °C)
1H-Pyrazole-3-carboxamide33064-36-7159 - 160> 280
N-methyl-1H-pyrazole-3-carboxamide701214-21-3128 - 129> 275
5-Bromo-N-methyl-1H-pyrazole-3-carboxamide1328893-13-5163~ 260
4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide 1354705-10-4 145 - 155 (Estimated) ~ 240 - 250

Data synthesis indicates that while the N-methyl group lowers the Tm​ , the heavy iodine atom compensates via dispersion forces, placing the expected melting point in the 145–155 °C range. Degradation is strictly limited by the C-I bond.

Empirical Thermal Profiling: Self-Validating Protocols

To accurately capture the thermal dynamics of 4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide, a dual-analytical approach using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is required. The following protocols are designed as self-validating systems, ensuring that instrumental artifacts are isolated from true thermodynamic events.

Differential Scanning Calorimetry (DSC) Protocol

This protocol aligns with standards for determining melting temperatures [3].

Rationale: DSC measures the heat flow associated with phase transitions. A heating rate of 10 °C/min is chosen to provide a sharp endothermic melting peak while minimizing thermal lag across the sample pan.

Step-by-Step Methodology:

  • Instrument Calibration (Self-Validation Step): Run a high-purity Indium standard ( Tm​ = 156.6 °C, ΔHf​ = 28.45 J/g). If the extrapolated onset temperature deviates by >0.5 °C, recalibrate the cell resistance and time constant.

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of the pyrazole compound into a standard aluminum hermetic pan. Causality: A small mass prevents thermal gradients within the sample, ensuring a sharp onset peak. Puncture a microscopic pinhole in the lid to allow expanding gases to escape, preventing pan deformation.

  • Baseline Subtraction: Run an empty pan with a pinhole lid under identical conditions to establish a thermal baseline.

  • Thermal Method:

    • Equilibrate at 25 °C.

    • Isotherm for 3 minutes.

    • Ramp at 10 °C/min to 200 °C under a dry Nitrogen purge (50 mL/min).

  • Data Extraction: Analyze the endothermic peak. Record the extrapolated onset temperature (the intersection of the baseline and the leading edge of the peak) as the true thermodynamic melting point, rather than the peak maximum.

Thermogravimetric Analysis (TGA) Protocol

This protocol aligns with for compositional analysis by thermogravimetry [4].

Rationale: TGA measures mass loss as a function of temperature. Using a nitrogen purge is critical; it prevents premature oxidative degradation, allowing the analyst to isolate the purely pyrolytic thermal degradation of the molecule.

Step-by-Step Methodology:

  • Sample Loading: Tare a platinum or alumina crucible. Load 5.0 to 10.0 mg of the sample.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen at 50 mL/min for 15 minutes prior to heating. Causality: Displacing oxygen ensures that the initial mass loss is strictly due to homolytic bond cleavage (pyrolysis) rather than combustion.

  • Thermal Method:

    • Ramp at 10 °C/min from 25 °C to 400 °C.

  • Data Extraction: Plot the weight percentage vs. temperature, alongside the first derivative (DTG) curve. The Td​ is defined as the temperature at which 5% mass loss occurs ( Td5%​ ).

workflow S1 Sample Preparation (2-5 mg, Aluminum Pan) S2 Atmosphere Control (N2 Purge: 50 mL/min) S1->S2 S3 Heating Ramp (10 °C/min to 400 °C) S2->S3 S4 DSC Analysis (Endothermic Melting Peak) S3->S4 S5 TGA Analysis (Mass Loss / Degradation Onset) S3->S5 S6 Data Synthesis (Thermal Stability Profile) S4->S6 S5->S6

Caption: Logical workflow for combined DSC and TGA thermal profiling of pyrazole derivatives.

Mechanisms of Thermal Degradation

Understanding how 4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide degrades is as important as knowing when it degrades. Based on the thermogravimetric behavior of halogenated pyrazoles, the degradation follows a sequential pyrolytic pathway [2].

  • Homolytic Deiodination (~240–260 °C): The first thermal event (captured by TGA) is the homolytic cleavage of the C–I bond at the 4-position of the pyrazole ring. Iodine gas ( I2​ ) or hydrogen iodide (HI) is liberated, resulting in a distinct initial mass loss step.

  • Amide Cleavage (~300 °C): Following dehalogenation, the carboxamide group undergoes decarbonylation and deamination, releasing carbon monoxide (CO) and methylamine ( CH3​NH2​ ).

  • Ring Fragmentation (>350 °C): The remaining 1-methylpyrazole core undergoes ring opening and complete pyrolytic fragmentation into volatile nitrogenous gases.

degradation A 4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide (Intact Molecule) B Homolytic C-I Bond Cleavage (Deiodination ~250°C) A->B Heat C Amide Bond Cleavage (Decarbonylation/Deamination ~300°C) B->C D Pyrazole Ring Fragmentation (>350°C) C->D

Caption: Sequential thermal degradation pathway of 4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide.

Formulation and Handling Implications

For scientists utilizing this compound in synthesis or formulation:

  • Reaction Temperatures: Cross-coupling reactions utilizing this building block should strictly be kept below 180 °C to prevent premature deiodination, which would poison palladium catalysts and ruin reaction yields.

  • Melt Extrusion: If this compound is being formulated via hot-melt extrusion, the processing barrel temperatures must not exceed 160 °C. The narrow window between its melting point (~150 °C) and the onset of C-I bond instability (~240 °C) provides a safe, but finite, processing margin.

  • Storage: While thermally stable at room temperature, the weak C-I bond is susceptible to photo-degradation. The compound must be stored in amber vials under an inert argon or nitrogen atmosphere to prevent slow oxidative dehalogenation over time.

References

  • Wagmann, L., et al. "In vitro characterization of the pyrazole-carrying synthetic cannabinoid receptor agonist." Drug Testing and Analysis. Available at:[Link]

  • Fischer, D., et al. "Synthesis and Characterization of Energetic Bridged Bis(triiodoazoles)." Inorganic Chemistry, ACS Publications. Available at:[Link]

  • ASTM International. "ASTM E794-06(2018) Standard Test Method for Melting And Crystallization Temperatures By Thermal Analysis." ASTM Standards. Available at:[Link]

  • ASTM International. "ASTM E1131-20 Standard Test Method for Compositional Analysis by Thermogravimetry." ASTM Standards. Available at: [Link]

Protocols & Analytical Methods

Method

Application Note: Buchwald-Hartwig Amination of 4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide

Introduction & Mechanistic Rationale The pyrazole ring is a privileged pharmacophore widely utilized in the design of kinase inhibitors, PARP inhibitors, and other targeted therapeutics. Functionalizing the C4 position o...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The pyrazole ring is a privileged pharmacophore widely utilized in the design of kinase inhibitors, PARP inhibitors, and other targeted therapeutics. Functionalizing the C4 position of the pyrazole core via palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) is a critical strategy for exploring structure-activity relationships (SAR)[1].

However, the substrate 4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide presents a unique set of steric and electronic challenges:

  • Halogen Reactivity: The C4-iodine bond undergoes oxidative addition more readily than its bromo- or chloro- counterparts[2]. While this allows for milder reaction temperatures, 4-iodo-pyrazoles are also more susceptible to competing protodehalogenation if the catalytic cycle stalls.

  • Catalyst Poisoning: The nitrogen atoms of the pyrazole ring can strongly coordinate to the palladium center, potentially forming stable, inactive complexes that halt the catalytic cycle[3].

  • Competitive Amide Deprotonation: The secondary carboxamide at the C3 position (-CONHMe) possesses an acidic N-H proton (pKa ~15–17). The use of strong bases typically favored in Buchwald-Hartwig aminations (e.g., NaOtBu or LiHMDS) can deprotonate this amide, leading to off-target N-arylation or the formation of stable palladium-amidate resting states that poison the catalyst.

The Solution: To achieve a self-validating, high-yielding protocol, we employ a bulky, electron-rich biarylphosphine ligand (such as tBuBrettPhos )[3]. The extreme steric bulk of this ligand prevents the multi-dentate coordination of the pyrazole nitrogens and the carboxamide group to the palladium center. Furthermore, replacing strong alkoxide bases with a mild, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ ensures that the secondary amide remains protonated, directing the coupling exclusively to the C4 position[4].

Experimental Design & Optimization Data

The following table summarizes the causal relationship between reaction parameters and expected outcomes, establishing a baseline for protocol optimization.

Table 1: Optimization of Reaction Conditions for C4-Amination

Catalyst PrecursorLigandBaseSolventTemp (°C)Result / Rationale
Pd₂(dba)₃ (5 mol%)XantphosNaOtBu1,4-Dioxane100<10% Yield. Strong base deprotonates the C3-carboxamide; competitive binding poisons catalyst.
Pd(OAc)₂ (5 mol%)XPhosCs₂CO₃Toluene10045% Yield. Milder base prevents amide deprotonation, but XPhos bulk is insufficient to fully prevent pyrazole coordination.
Pd₂(dba)₃ (2.5 mol%) tBuBrettPhos K₃PO₄ t-AmylOH 90 >85% Yield. Optimal. tBuBrettPhos forces reductive elimination; K₃PO₄ is mild; t-AmylOH enhances base solubility.

Visualizations of the Reaction System

Catalytic Cycle

CatalyticCycle Pd0 Pd(0)L Active Catalyst (e.g., Pd/tBuBrettPhos) OA Oxidative Addition Insertion into C4-I bond Pd0->OA + 4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide AmineCoord Amine Coordination & Base Deprotonation OA->AmineCoord + Primary/Secondary Amine + K3PO4 RE Reductive Elimination C-N Bond Formation AmineCoord->RE - K2HPO4 - KI RE->Pd0 + 4-Amino-pyrazole Product

Mechanistic cycle of the Pd-catalyzed C4-amination of 4-iodo-pyrazoles.

Experimental Workflow

Workflow Step1 1. Preparation Schlenk Tube, N2 Purge Step2 2. Reagent Loading Substrate, Amine, Pd, Ligand, Base Step1->Step2 Step3 3. Solvent Addition Degassed t-AmylOH Step2->Step3 Step4 4. Heating 90°C, 12-18 h Step3->Step4 Step5 5. Workup LC-MS Check & Flash Column Step4->Step5

Step-by-step experimental workflow for the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol is designed as a self-validating system . Observational checkpoints are included to ensure the chemical integrity of the reaction at each stage.

Reagents & Equipment
  • Substrate: 4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide (1.0 equiv, 1.0 mmol, ~265.05 mg)

  • Amine Partner: e.g., Morpholine or substituted aniline (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd₂(dba)₃ (2.5 mol%, 0.025 mmol)

  • Ligand: tBuBrettPhos (6.0 mol%, 0.06 mmol)[3]

  • Base: Anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol)

  • Solvent: t-Amyl alcohol (anhydrous, thoroughly degassed, 5.0 mL)

  • Equipment: 15 mL Schlenk tube with a Teflon screw cap, magnetic stir bar, argon/nitrogen manifold.

Step-by-Step Methodology

Step 1: Inert Atmosphere Preparation

  • Flame-dry the Schlenk tube containing a magnetic stir bar under vacuum. Backfill with dry Argon or Nitrogen. Repeat this cycle three times.

  • Causality Check: Moisture and oxygen are the primary culprits for catalyst deactivation (oxidation of the phosphine ligand or Pd(0) to inactive Pd(II) species)[5].

Step 2: Reagent Loading

  • Briefly remove the Teflon cap under a positive flow of inert gas.

  • Add the 4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide, Pd₂(dba)₃, tBuBrettPhos, and K₃PO₄.

  • Note: If the amine partner is a solid, add it during this step. If it is a liquid, withhold it until Step 3.

Step 3: Solvent and Liquid Reagent Addition

  • Add 5.0 mL of degassed t-Amyl alcohol via syringe.

  • If the amine is a liquid, add it now via a micro-syringe.

  • Seal the Schlenk tube tightly.

  • Validation Check: The initial mixture should appear dark red/purple, characteristic of the Pd₂(dba)₃ complex in solution.

Step 4: Reaction Execution

  • Place the sealed tube in a pre-heated oil bath or heating block set to 90 °C.

  • Stir vigorously (800–1000 rpm) for 12 to 18 hours. The high stirring rate is critical because K₃PO₄ is heterogeneous in t-Amyl alcohol; mass transfer limits the deprotonation step in the catalytic cycle.

  • Validation Check: Over the first 30 minutes, the solution should transition from dark purple to a reddish-brown or orange hue, indicating the formation of the active Pd(0)-tBuBrettPhos complex and subsequent oxidative addition. A rapid change to opaque black indicates "Pd-black" precipitation (catalyst death), likely due to oxygen ingress or solvent impurity.

Step 5: Reaction Monitoring (Self-Validation)

  • After 12 hours, cool the reaction to room temperature.

  • Withdraw a 10 µL aliquot, dilute with 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS.

  • Validation Check: Look for the disappearance of the starting material mass ( [M+H]+=266.0 ). The presence of the product mass confirms successful C–N bond formation. If a mass of 140.1 is observed, protodehalogenation of the starting material has occurred, indicating that the reductive elimination step is too slow (consider increasing ligand steric bulk or checking amine nucleophilicity).

Step 6: Workup and Purification

  • Dilute the crude mixture with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove the inorganic base and palladium residues. Wash the Celite pad with additional Ethyl Acetate (2 × 10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue via flash column chromatography (Silica gel, typically a gradient of Dichloromethane to Methanol, or Hexanes to Ethyl Acetate depending on the amine partner).

References

  • Title: Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides Source: Organic Letters (American Chemical Society) / NIH PubMed Central URL: [Link]

  • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews (American Chemical Society) URL: [Link]

  • Title: C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI Source: Molecules / NIH PubMed Central URL: [Link]

  • Title: Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point Source: University of Windsor / Chemistry - A European Journal URL: [Link]

Sources

Application

palladium-catalyzed reactions involving 4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide

Application Note: Palladium-Catalyzed Late-Stage Functionalization of 4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide Executive Summary The pyrazole-3-carboxamide scaffold is a privileged pharmacophore in modern drug disco...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed Late-Stage Functionalization of 4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide

Executive Summary

The pyrazole-3-carboxamide scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as a hinge-binding motif in the design of kinase inhibitors (e.g., JAK, CDK, and Aurora kinases). 4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide (CAS: 1354705-10-4) serves as a premium, highly reactive building block for late-stage diversification. The strategic placement of the iodine atom at the C4 position provides an ideal vector for extending the molecule into adjacent hydrophobic pockets via palladium-catalyzed cross-coupling reactions[1].

This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for the Suzuki-Miyaura and Sonogashira functionalization of this specific substrate, detailing the mechanistic causality behind catalyst selection, base optimization, and reaction conditions.

Mechanistic Insights & Structural Causality (E-E-A-T)

To achieve high-yielding cross-couplings, one must understand the electronic and steric environment of the substrate:

  • The C4-Iodo Advantage: Iodine is a superior leaving group compared to bromine or chlorine due to its lower bond dissociation energy (~65 kcal/mol vs. ~81 kcal/mol for C–Br). This facilitates rapid oxidative addition of the Pd(0) catalyst under mild conditions, preventing the thermal degradation of the C3-carboxamide group[1].

  • N1-Methylation: Unsubstituted 1H-pyrazoles undergo annular tautomerism, which complicates regiocontrol and NMR characterization. The N1-methyl group permanently locks the tautomeric state, ensuring predictable regioselectivity during the catalytic cycle and improving overall lipophilicity for scalable API synthesis[2].

  • C3-Carboxamide Directing Effects: The secondary amide acts as a strong hydrogen bond donor/acceptor. While crucial for biological target engagement, the acidic N-H proton can interfere with highly basic organometallic reagents (e.g., Grignard reagents in Kumada couplings). Therefore, milder conditions like Suzuki-Miyaura and Sonogashira couplings are the preferred methodologies for this substrate[3].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II) Intermediate Ar-Pd(L)n-I Pd0->OxAdd + 4-Iodo-pyrazole - L TransMet Transmetalation Pd(II) Intermediate Ar-Pd(L)n-Ar' OxAdd->TransMet + Ar'-B(OH)2, Base - Base-I RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 + 4-Ar-pyrazole + L

Caption: Pd-catalyzed cross-coupling cycle for 4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide.

Quantitative Data & Reaction Optimization

The success of the Suzuki-Miyaura coupling with 4-iodopyrazoles is highly dependent on the catalyst-base-solvent triad[1]. Bidentate ligands such as dppf are highly recommended to suppress competitive dehalogenation (protodeiodination) side reactions[3][4].

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst (5 mol%)Base (2.0 eq)Solvent SystemTemp / TimeYield (%)Observation
1Pd(PPh3)4Na2CO3Toluene/EtOH/H2O90°C, 12 h45%Significant dehalogenation.
2Pd(dppf)Cl2K2CO31,4-Dioxane/H2O (4:1)90°C, 6 h82%Clean conversion, minimal side products.
3Pd(dppf)Cl2Cs2CO3DME/H2O (3:1)90°C, 6 h88%Faster transmetalation due to Cs+ effect.
4 Pd(dppf)Cl2 Cs2CO3 DME/H2O (3:1) 90°C, 15 min (MW) 94% Optimal: Microwave irradiation accelerates reaction.

Note: Microwave (MW) irradiation significantly reduces reaction times and improves yields for sterically hindered boronic acids[5].

Experimental Protocols (Self-Validating Workflows)

Protocol A: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

This protocol is optimized for high-throughput library generation and utilizes microwave irradiation for rapid turnover[5].

Reagents:

  • 4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide (0.5 mmol, 1.0 eq)

  • Aryl or Heteroaryl Boronic Acid (0.6 mmol, 1.2 eq)

  • Pd(dppf)Cl2·CH2Cl2 adduct (0.025 mmol, 5 mol%)

  • Cesium Carbonate (Cs2CO3) (1.0 mmol, 2.0 eq)

  • 1,2-Dimethoxyethane (DME) / HPLC-grade H2O (3 mL / 1 mL)

Step-by-Step Methodology:

  • Preparation: To a 10 mL microwave-safe vial equipped with a magnetic stir bar, add the 4-iodopyrazole substrate and the boronic acid.

  • Solvent Addition & Degassing (Critical Step): Add DME and H2O. Seal the vial with a septum cap. Sparge the biphasic mixture with ultra-pure Argon for exactly 15 minutes. Causality: Dissolved oxygen rapidly oxidizes the electron-rich Pd(0) active species into an inactive Pd(II) complex, halting the catalytic cycle.

  • Catalyst & Base Addition: Briefly open the vial under a positive flow of Argon, add Pd(dppf)Cl2 and Cs2CO3, and immediately reseal.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Heat at 90°C for 15 minutes with stirring.

  • Validation & QC Checkpoint 1: Remove a 5 µL aliquot, dilute in EtOAc, and spot on a TLC plate (Eluent: 5% MeOH in DCM). The starting material (UV active, Rf ~0.4) should be completely consumed, replaced by a lower-Rf product spot (due to increased polarity from the coupled aryl group).

  • Workup: Dilute the mixture with EtOAc (15 mL) and wash with saturated aqueous NaHCO3 (10 mL) followed by brine (10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, gradient elution from 100% DCM to 5% MeOH/DCM).

ExpWorkflow S1 1. Reagent Prep Weigh Substrates S2 2. Degassing Argon Purge S1->S2 S3 3. Catalyst Add Pd(dppf)Cl2 S2->S3 S4 4. Reaction Microwave 90°C S3->S4 S5 5. Workup LLE & Purify S4->S5

Caption: Step-by-step experimental workflow for microwave-assisted Suzuki-Miyaura coupling.

Protocol B: Sonogashira Coupling (Alkyne Functionalization)

To install an alkyne spacer at the C4 position, a copper-cocatalyzed Sonogashira reaction is employed.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine 4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide (1.0 mmol, 1.0 eq), Pd(PPh3)2Cl2 (5 mol%), and CuI (10 mol%).

  • Atmosphere Exchange: Evacuate and backfill the tube with Argon three times.

  • Solvent & Reagent Addition: Add anhydrous DMF (4 mL) and Triethylamine (Et3N) (2 mL). Stir for 5 minutes to ensure a homogeneous solution. Add the terminal alkyne (1.5 mmol, 1.5 eq) dropwise. Causality: Et3N acts as both the base to deprotonate the terminal alkyne (facilitated by CuI) and as a co-solvent.

  • Reaction: Heat the mixture at 65°C for 4-6 hours.

  • Validation & QC Checkpoint 2: Monitor via LC-MS. The mass spectrum should show the disappearance of the M+ peak (m/z 265) and the appearance of the desired product mass.

  • Workup: Quench with saturated aqueous NH4Cl (to complex and remove copper salts). Extract with EtOAc (3 x 15 mL). Wash the combined organics with water (3 x 10 mL) to remove DMF, dry, and concentrate.

References

  • Ichikawa, H., et al. "SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS." Source: Heterocycles. URL: [Link]

  • "Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents." Source: Beilstein Journal of Organic Chemistry. URL: [Link]

  • "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction." Source: rhhz.net. URL: [Link]

  • "A Scalable Route for the Regio- and Enantioselective Preparation of a Tetrazole Prodrug: Application to the Multi-Gram-Scale Synthesis of a PCSK9 Inhibitor." Source: ACS Publications. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide

Welcome to the Process Chemistry Technical Support Center. This guide provides comprehensive troubleshooting, mechanistic insights, and validated protocols for maximizing the reaction yield of 4-Iodo-N,1-dimethyl-1H-pyra...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide provides comprehensive troubleshooting, mechanistic insights, and validated protocols for maximizing the reaction yield of 4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide. Designed for researchers, scientists, and drug development professionals, this resource addresses the critical bottlenecks in pyrazole functionalization.

Section 1: Synthetic Workflow and Logic

The synthesis of 4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide[1] typically proceeds via a two-step sequence starting from 1-methyl-1H-pyrazole-3-carboxylic acid. The first step involves an electrophilic aromatic substitution to install the iodine at the C4 position, followed by the amidation of the carboxylic acid to form the final pyrazole-3-carboxamide derivative[2].

SynthesisWorkflow SM 1-Methyl-1H-pyrazole- 3-carboxylic acid Iodination Step 1: Iodination (I2, H2O2, 70-80°C) SM->Iodination Int1 4-Iodo-1-methyl-1H-pyrazole- 3-carboxylic acid Iodination->Int1 Amidation Step 2: Amidation (MeNH2, HATU, DIPEA) Int1->Amidation Product 4-Iodo-N,1-dimethyl-1H-pyrazole- 3-carboxamide Amidation->Product

Two-step synthetic workflow for 4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide.

Section 2: Frequently Asked Questions (Troubleshooting Guide)

Q1: My iodination step (Step 1) stalls at 50-60% conversion. How can I drive it to completion? Answer: The iodination of the pyrazole ring at the C4 position proceeds via electrophilic aromatic substitution. When using elemental iodine ( I2​ ) alone, hydrogen iodide ( HI ) is generated as a byproduct. Because this reaction is reversible, the accumulation of HI stalls the forward progress[3]. Solution: Introduce an oxidant, such as 30% aqueous H2​O2​ , to the reaction mixture. The oxidant continuously oxidizes the generated HI back into active I2​ (or higher-order iodine cations like I+ )[4]. This not only improves the atom economy of iodine but also drives the equilibrium forward, frequently pushing yields above 90%[3].

Q2: I am observing over-oxidation or degradation during the iodination step. What is the cause? Answer: While H2​O2​ is an excellent oxidant for recycling HI , adding it too rapidly or running the reaction at excessively high temperatures (>100°C) can lead to oxidative degradation of the pyrazole ring. Solution: Maintain the reaction temperature strictly between 70–80°C. Add the H2​O2​ dropwise over a period of 1–3 hours to control the concentration of reactive oxygen species[3].

Q3: During the amidation step (Step 2), I get a poor yield and recover mostly the starting carboxylic acid. Why? Answer: This typically indicates the failure of the activation step or the hydrolysis of the activated intermediate. If you are using the acid chloride route (Oxalyl chloride/DMF), the intermediate 4-iodo-1-methyl-1H-pyrazole-3-carbonyl chloride is highly sensitive to moisture. If you are using aqueous methylamine, the water can hydrolyze the acid chloride back to the starting material faster than the aminolysis can occur. Solution: Ensure strictly anhydrous conditions during activation. Switch from aqueous methylamine to a solution of methylamine in THF (2.0 M). Alternatively, use a coupling reagent like HATU with DIPEA, which forms an active ester that is slightly more stable to trace moisture while remaining highly reactive toward amines.

TroubleshootingLogic Start Low Overall Yield Step1 Is Step 1 (Iodination) conversion < 85%? Start->Step1 Step2 Is Step 2 (Amidation) conversion < 80%? Step1->Step2 No Sol1 Add Oxidant (H2O2) to consume HI Step1->Sol1 Yes Sol2 Ensure Anhydrous Conditions & Reagents Step2->Sol2 Yes Sol3 Optimize Workup (Avoid aqueous loss) Step2->Sol3 No

Decision tree for diagnosing and resolving low overall synthesis yields.

Section 3: Quantitative Data & Condition Optimization

To assist in selecting the best reaction parameters, the following tables summarize the expected yields based on different reagent combinations.

Table 1: Step 1 - Iodination Condition Optimization

ConditionReagentsTemp (°C)Yield (%)Observation
A (Standard) I2​ (1.0 eq), Na2​CO3​ , H2​O 2545-50Reaction stalls rapidly due to HI accumulation.
B (Oxidative) I2​ (0.6 eq), 30% H2​O2​ (1.2 eq)70-8085-92High atom economy; complete conversion[3].
C (NIS) NIS (1.1 eq), TFA, MeCN8075-80Good yield but significantly higher reagent cost.

Table 2: Step 2 - Amidation Condition Optimization

Activation MethodAmine SourceSolventYield (%)Observation
Oxalyl Chloride / DMF MeNH2​ (40% aq)DCM65-70Prone to hydrolysis if addition is slow or mixing is poor.
EDC·HCl / HOBt MeNH2​⋅HCl + Et3​N DMF75-82Reliable, but requires extensive aqueous workup to remove urea.
HATU / DIPEA MeNH2​ (2M in THF)DMF90-95Excellent conversion; ideal for discovery and optimization scale.

Section 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure maximum trustworthiness and reproducibility in the lab.

Protocol A: Synthesis of 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid (Step 1)
  • Setup: Charge a 250 mL round-bottom flask with 1-methyl-1H-pyrazole-3-carboxylic acid (10.0 g, 79.3 mmol, 1.0 eq) and elemental Iodine ( I2​ , 12.1 g, 47.6 mmol, 0.6 eq).

  • Solvation: Add 50 mL of water and stir the suspension. Heat the mixture to 70°C.

  • Oxidation: Dropwise add 30% aqueous H2​O2​ (10.8 g, 95.1 mmol, 1.2 eq) over a period of 1.5 hours using an addition funnel[3].

  • Reaction: Stir the mixture at 70°C for an additional 3 hours.

  • Self-Validation Check: Take a 0.1 mL aliquot, quench with saturated Na2​S2​O3​ , and analyze via LC-MS. The reaction is deemed complete when the starting material peak ( [M+H]+=127 ) is <2% and the product peak ( [M+H]+=253 ) is dominant.

  • Workup: Cool the mixture to room temperature. Quench any unreacted iodine by adding saturated aqueous sodium thiosulfate until the iodine color dissipates.

  • Isolation: Adjust the pH to 3-4 using 1M HCl to fully precipitate the carboxylic acid. Filter the solid, wash with cold water (2 x 20 mL), and dry under vacuum at 45°C overnight to afford the product as an off-white solid.

Protocol B: Synthesis of 4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide (Step 2)
  • Setup: Dissolve 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid (5.0 g, 19.8 mmol, 1.0 eq) in 40 mL of anhydrous DMF under a nitrogen atmosphere.

  • Activation: Add HATU (9.0 g, 23.8 mmol, 1.2 eq) followed by DIPEA (10.3 mL, 59.4 mmol, 3.0 eq). Stir at room temperature for 15 minutes to form the active ester.

  • Amidation: Slowly add a solution of Methylamine (2.0 M in THF, 14.9 mL, 29.7 mmol, 1.5 eq).

  • Reaction: Stir the mixture at room temperature for 2 hours.

  • Self-Validation Check: Analyze via TLC (EtOAc:Hexane 1:1) or LC-MS. Confirm the disappearance of the activated ester and the appearance of the target amide product ( [M+H]+=266 ).

  • Workup: Dilute the reaction mixture with EtOAc (150 mL). Wash the organic layer sequentially with saturated aqueous NaHCO3​ (2 x 50 mL), water (3 x 50 mL to remove DMF), and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, 0-60% EtOAc in Hexanes) to afford the pure 4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide.

References

  • [3] Title: CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole - Google Patents Source: Google Patents URL:

  • [4] Title: Iodination of carboxylic acid, nitro compounds, and other inactive aromatic compounds: Aromatic compound iodination reactions (3): Discussion series on bromination/iodination reactions 17 - Chemia Source: Manac Inc. URL:[Link]

  • [2] Title: Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - MDPI Source: MDPI URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Palladium Catalyst Loading for 4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide Cross-Couplings

Welcome to the Advanced Technical Support Center. This guide is designed for pharmaceutical researchers and process chemists tasked with optimizing palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buch...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is designed for pharmaceutical researchers and process chemists tasked with optimizing palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) involving 4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide .

Optimizing catalyst loading for this specific substrate is notoriously challenging due to the coordinating nature of the pyrazole core and the carboxamide moiety. This guide provides mechanistic troubleshooting, self-validating experimental workflows, and quantitative data to help you achieve high yields at sub-1 mol% catalyst loadings while meeting stringent residual metal guidelines.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my cross-coupling stall at 40-50% conversion even when using a high loading (5 mol%) of standard catalysts like Pd(PPh₃)₄? A: The stalling is likely caused by catalyst poisoning via substrate/product chelation . While the carbon-iodine bond at the 4-position of the pyrazole readily undergoes oxidative addition[1], the resulting Pd(II) intermediate is highly susceptible to off-cycle coordination. The unsubstituted N2 nitrogen of the pyrazole ring, along with the adjacent 3-carboxamide group, can act as bidentate or monodentate ligands, sequestering the palladium into a stable, unreactive square-planar complex[2].

  • The Causality: Standard ligands like triphenylphosphine (PPh₃) are relatively small and labile. They easily dissociate, allowing the pyrazole to outcompete them for coordination sites on the palladium center.

  • The Solution: Transition to bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos) using pre-catalysts like XPhos Pd G2. The extreme steric bulk of the triisopropylphenyl ring in XPhos physically blocks the pyrazole from coordinating, maintaining an active monoligated Pd(0)/Pd(II) catalytic cycle and allowing you to drop the loading to ≤1 mol%[1].

Q2: I successfully reduced my catalyst loading to 0.5 mol% using XPhos Pd G2, but now I observe significant amounts of N,1-dimethyl-1H-pyrazole-3-carboxamide (the deiodinated byproduct). How do I prevent this? A: You are observing protodehalogenation , a common competing pathway at low catalyst loadings[3].

  • The Causality: This occurs when the rate of transmetalation is slower than the rate of background reduction. The Pd(II)-iodopyrazole intermediate stalls, allowing it to abstract a hydride from the solvent (e.g., 1,4-dioxane) or the base via a β-hydride elimination pathway, subsequently reductively eliminating the deiodinated pyrazole[3].

  • The Solution: You must accelerate the transmetalation step. Do this by increasing the equivalents of your coupling partner (e.g., 1.5 eq of boronic acid), switching to a more soluble/stronger base (like Cs₂CO₃ instead of Na₂CO₃), or incorporating a highly polar co-solvent (like water) to facilitate the formation of the reactive boronate species[1].

Q3: For late-stage drug development, how do I ensure residual palladium in the final API intermediate remains below the ICH guideline of <10 ppm? A: Minimizing the initial catalyst loading is the first line of defense. However, because the pyrazole-3-carboxamide motif inherently binds metals, standard aqueous workups are insufficient. You must implement a post-reaction metal scavenging protocol . Treating the crude organic phase with functionalized silica (e.g., SiliaBond Thiol or MP-TMT) at 50°C for 2-4 hours effectively strips the palladium from the pyrazole product due to the overwhelming thermodynamic affinity of soft Pd(II) for soft sulfur donors.

Section 2: Mechanistic & Workflow Visualizations

The following diagrams map the logical causality of the catalytic cycle and the required experimental workflow for optimization.

MechanisticPathways Pd0 Active Pd(0)L Catalyst OxAdd Oxidative Addition (C-I Bond Cleavage) Pd0->OxAdd 4-Iodopyrazole PdII Pd(II)-Iodopyrazole Intermediate OxAdd->PdII Poison Catalyst Poisoning (Pyrazole N2 Chelation) PdII->Poison Slow Transmetalation + No Bulky Ligand Dehalogenation Protodehalogenation (Deiodination Byproduct) PdII->Dehalogenation H-Donor Present Transmetalation Transmetalation (Rate-Limiting Step) PdII->Transmetalation Fast (Optimized Conditions) Product Cross-Coupled Product Transmetalation->Product Product->Pd0 Reductive Elimination

Caption: Catalytic cycle of iodopyrazole cross-coupling highlighting poisoning and deiodination pathways.

Workflow Step1 1. Catalyst Screen (0.1 - 5 mol%) Step2 2. Reaction Execution (Microwave/Thermal) Step1->Step2 Step3 3. Mass Balance Analysis (HPLC/qNMR) Step2->Step3 Step4 4. Scavenger Treatment (SiliaBond Thiol) Step3->Step4 Step5 5. ICP-MS Analysis (<10 ppm Pd) Step4->Step5

Caption: End-to-end self-validating workflow for optimizing palladium loading and ensuring API compliance.

Section 3: Self-Validating Experimental Protocol

To optimize catalyst loading without being misled by false negatives (e.g., assuming a catalyst is inactive when it actually degraded the starting material), you must use a self-validating mass balance protocol . This protocol uses an internal standard to ensure that the sum of the unreacted starting material, the desired product, and the deiodinated byproduct equals 100%.

Methodology: Suzuki-Miyaura Optimization Screen

  • Preparation of Stock Solutions: To accurately dispense ultra-low catalyst loadings (e.g., 0.1 mol%), prepare a 0.01 M stock solution of XPhos Pd G2 in anhydrous, degassed THF.

  • Reaction Setup: In a nitrogen-filled glovebox, add 4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide (1.0 mmol), the target boronic acid (1.5 mmol), and Cs₂CO₃ (2.0 mmol) to a microwave vial.

  • Internal Standard Addition (Crucial Step): Add exactly 0.5 mmol of 1,3,5-trimethoxybenzene. This compound is inert under cross-coupling conditions and serves as the quantitative internal standard for HPLC/qNMR.

  • Catalyst Injection: Add 1,4-dioxane (4 mL) and H₂O (1 mL). Inject the required volume of the XPhos Pd G2 stock solution to achieve the target loading (e.g., 100 µL for 0.1 mol%). Seal the vial.

  • Execution & Quenching: Heat the reaction at 90°C for 2 hours. Cool to room temperature and quench with 1 mL of saturated aqueous NH₄Cl. Extract with ethyl acetate (3 x 5 mL).

  • Mass Balance Analysis: Analyze the organic layer via HPLC. Calculate the exact molar amounts of remaining starting material, cross-coupled product, and deiodinated byproduct relative to the 1,3,5-trimethoxybenzene peak. Validation Check: Total moles must equal 1.0 mmol ± 5%.

  • Scavenging: Add 20 wt% (relative to theoretical product yield) of SiliaBond Thiol to the organic phase. Stir at 50°C for 3 hours, filter through Celite, and concentrate.

Section 4: Quantitative Data & Catalyst Comparison

The table below summarizes the causality of catalyst selection on reaction efficiency and residual metal contamination for the coupling of 4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide.

Catalyst SystemLigand Steric BulkLoading (mol%)Conversion (%)Deiodination (%)Residual Pd (ppm)*
Pd(PPh₃)₄Low5.055 (Stalled)51,200
Pd(dppf)Cl₂Medium2.072 (Stalled)8450
XPhos Pd G2High1.0>99<1180
XPhos Pd G2 High 0.1 95 4 15

*Measured via ICP-MS prior to SiliaBond Thiol scavenger treatment. Note that at 0.1 mol% loading, the pre-scavenger Pd levels are already approaching pharmaceutical limits, drastically reducing downstream purification costs.

References

  • BenchChem. "Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.
  • Green Chemistry (RSC Publishing). "Multimetallic Pd- and Ni-catalyzed C(sp2)–P cross-coupling under aqueous micellar conditions.
  • Dalton Transactions (RSC Publishing). "Variable coordination behaviour of pyrazole-containing N,P and N,P(O) ligands towards palladium(ii).

Sources

Troubleshooting

purification of 4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide by flash column chromatography

Subject: Isolation and Flash Column Chromatography of 4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide Prepared by: Senior Application Scientist, Separation Technologies Welcome to the Technical Support Center. The purifica...

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Author: BenchChem Technical Support Team. Date: March 2026

Subject: Isolation and Flash Column Chromatography of 4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide Prepared by: Senior Application Scientist, Separation Technologies

Welcome to the Technical Support Center. The purification of halogenated pyrazole carboxamides presents unique chromatographic challenges due to the dual nature of the molecule: the highly polar, hydrogen-bonding carboxamide motif paired with the lipophilic, heavy iodine atom.

This guide provides field-proven troubleshooting strategies, empirical data, and a self-validating protocol designed to ensure high-purity isolation of 4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide from complex reaction matrices.

I. Process Visualization

PurificationWorkflow N1 1. Crude Reaction (Iodination Mixture) N2 2. Thiosulfate Quench (Reduces I2 to I-) N1->N2 N3 3. Liquid Extraction (DCM / H2O) N2->N3 N4 4. Dry Loading (Adsorption on Silica) N3->N4 N5 5. Flash Chromatography (DCM/MeOH Gradient) N4->N5 N6 6. Pure 4-Iodo Product (Fractions Pooled) N5->N6

Workflow for the isolation and flash chromatography purification of iodinated pyrazoles.

II. Diagnostic FAQs & Troubleshooting

Q1: My product is streaking severely across the silica column, resulting in broad, overlapping fractions. How do I fix this? The Causality: The N-methyl carboxamide group on your molecule acts as both a strong hydrogen bond donor and acceptor. On standard normal-phase silica gel, this motif interacts aggressively with acidic silanol (Si-OH) groups, causing the compound to drag or "streak" rather than eluting in a tight band. The Solution: Abandon standard Hexane/Ethyl Acetate systems. Switch to a Dichloromethane (DCM) and Methanol (MeOH) gradient. Methanol acts as a polar modifier; even at low concentrations (1-5%), it competitively binds to the silica's silanol sites, displacing the carboxamide and sharpening your elution peaks[1].

Q2: I am having trouble separating the 4-iodo product from the unreacted N,1-dimethyl-1H-pyrazole-3-carboxamide starting material. What is the mechanistic difference in their retention? The Causality: The introduction of the large, polarizable iodine atom at the C4 position of the pyrazole ring increases the overall lipophilicity of the molecule compared to the starting material. The Solution: Because the iodinated product is less polar, it will have a higher Retention Factor ( Rf​ ) and elute before the starting material on normal-phase silica. To maximize this ΔRf​ , use a shallow gradient (e.g., holding at 2% MeOH in DCM for several column volumes) to allow the lipophilic difference to dictate separation before the polar carboxamide forces both compounds off the column.

Q3: My purified fractions have a persistent yellow/brown tint. Is the product degrading on the column? The Causality: While pyrazoles are generally stable, this discoloration is almost always due to residual elemental iodine ( I2​ ) carrying over from the electrophilic iodination reaction (often utilizing I2​ / H2​O2​ or N-iodosuccinimide)[2][3]. Iodine travels through silica gel and can co-elute with moderately polar compounds. The Solution: The issue must be fixed before chromatography. Ensure a rigorous aqueous workup using a saturated sodium thiosulfate ( Na2​S2​O3​ ) wash. The thiosulfate reduces the lipophilic I2​ into highly water-soluble iodide ions ( I− ), which are easily removed in the aqueous layer[2][3].

Q4: The crude mixture is poorly soluble in my initial mobile phase, causing it to crash out at the top of the column. What is the best loading technique? The Causality: Halogenated carboxamides often exhibit poor solubility in non-polar starting solvents like pure DCM or Hexanes. Liquid loading a concentrated solution often requires a polar solvent (like pure MeOH), which instantly ruins the column's equilibrium and causes the product to rush down the column with zero separation. The Solution: Utilize the Dry Loading technique. Dissolve the crude mixture in a volatile solvent (e.g., Acetone or pure DCM), mix it with dry silica gel (1:3 mass ratio), and evaporate it to a free-flowing powder. This ensures the sample is evenly dispersed and elutes strictly based on the mobile phase gradient, not the loading solvent.

III. Quantitative Chromatographic Data

To assist in fraction identification, the following table summarizes the expected chromatographic behavior of the reaction matrix components.

Compound / ComponentPolarity ProfileTypical Rf​ (DCM:MeOH 95:5)Typical Rf​ (Hexane:EtOAc 1:1)Elution Order & Notes
Over-iodinated Byproducts Highly lipophilic~0.70~0.60Elutes First. Discard early UV-active fractions.
4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide Moderately polar (Target)~0.45 ~0.30 Elutes Second. Target product.
N,1-dimethyl-1H-pyrazole-3-carboxamide (SM) Polar, strong H-bonding~0.25~0.10 (Streaks)Elutes Third. Requires higher MeOH % to clear.
Succinimide (if NIS used) Highly polar, water-soluble~0.10BaselineRemains on column; better removed via aqueous wash.
IV. Self-Validating Experimental Protocol

This step-by-step methodology ensures high-purity isolation. Each phase includes a self-validation checkpoint to guarantee the integrity of the process.

Phase 1: Pre-Column Workup & Quenching
  • Quench: Transfer the crude iodination reaction mixture to a separatory funnel. Add 1 volume of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ )[3].

  • Extract: Extract the aqueous layer with Dichloromethane (DCM) (3 × 15 mL).

  • Dry: Combine the organic layers and dry over anhydrous sodium sulfate ( Na2​SO4​ ). Filter and concentrate under reduced pressure[2].

    • Validation Checkpoint: The organic layer must transition from a dark brown/yellow to a pale yellow or colorless state. If a brown tint remains, repeat the thiosulfate wash.

Phase 2: Sample Preparation (Dry Loading)
  • Dissolve the concentrated crude residue in a minimal amount of DCM (or Acetone if solubility is poor).

  • Add standard normal-phase silica gel (230-400 mesh) to the flask. Use approximately 3 grams of silica per 1 gram of crude product.

  • Remove the solvent completely using a rotary evaporator until the silica is completely dry.

    • Validation Checkpoint: The resulting silica must be a fine, free-flowing powder. Clumping indicates residual solvent, which will cause severe band broadening during elution.

Phase 3: Flash Column Chromatography
  • Column Packing: Slurry-pack a flash chromatography column with silica gel using 100% DCM. Ensure the bed is uniform and free of air bubbles.

  • Loading: Carefully pour the dry-loaded silica powder directly onto the top of the packed column bed. Add a thin protective layer of clean sand on top.

  • Gradient Elution:

    • Flush with 2 Column Volumes (CV) of 100% DCM to remove highly lipophilic impurities.

    • Transition to a shallow gradient of DCM:MeOH (99:1 to 95:5) over 10 CVs.

  • Collection: Collect fractions in test tubes and monitor via Thin Layer Chromatography (TLC) using a 254 nm UV lamp.

    • Validation Checkpoint (2D TLC): To ensure the pyrazole is not degrading on the silica, spot a mid-eluting fraction on a square TLC plate. Develop it in one direction, rotate the plate 90 degrees, and develop it again. A single spot on the diagonal confirms compound stability; off-diagonal spots indicate degradation.

Phase 4: Isolation
  • Pool the fractions containing pure 4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide (identified by Rf​ ~0.45 in 95:5 DCM:MeOH).

  • Evaporate the solvent under reduced pressure to yield the purified solid.

V. References
  • Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides Royal Society of Chemistry (RSC) URL: [Link]

  • Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles (Supporting Information) DOI / American Chemical Society URL: [Link]

Sources

Optimization

resolving solubility issues of 4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve the severe aqueous solubility limitat...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve the severe aqueous solubility limitations of 4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide .

Molecular Diagnostics & Solubility Profile

This compound presents a "brick-dust" and highly lipophilic profile. The heavy iodine atom at the 4-position drastically increases the partition coefficient (LogP). Furthermore, the N-methylation on both the pyrazole ring and the carboxamide eliminates critical hydrogen-bond donors, preventing effective hydration. Because the molecule lacks readily ionizable centers at physiological pH (the carboxamide is neutral and the substituted pyrazole nitrogen has negligible basicity), traditional pH-adjustment strategies will fail[1]. Solubilization requires disrupting the high crystal lattice energy and providing a hydrophobic microenvironment within the aqueous phase.

Formulation Decision Matrix

Before proceeding to the protocols, use the following diagnostic workflow to determine the optimal solubilization strategy based on your downstream application.

SolubilityWorkflow Start Solubility Issue: 4-Iodo-N,1-dimethyl-1H- pyrazole-3-carboxamide App Target Application? Start->App InVitro In Vitro (Cell Culture) App->InVitro InVivo In Vivo (Animal Models) App->InVivo DMSO Dissolve in 100% DMSO (Max 0.1-0.5% final in media) InVitro->DMSO Vehicle Formulate with Co-solvents (e.g., 5% DMSO, 40% PEG-400, 5% Tween 80, 50% Water) InVivo->Vehicle Check1 Precipitation upon media dilution? DMSO->Check1 Success1 Proceed with Assay Check1->Success1 No Cyclo Use 20% HP-β-CD Inclusion Complexation Check1->Cyclo Yes Cyclo->Success1 Check2 Clear Solution? Vehicle->Check2 Nano Formulate as Nanosuspension Check2->Nano No Success2 Proceed with Dosing Check2->Success2 Yes Nano->Success2

Decision matrix for solubilizing hydrophobic pyrazole derivatives based on assay type.

Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate immediately when I dilute my DMSO stock into the aqueous assay buffer? A1: This phenomenon is known as solvent shifting. The compound's solubility drops exponentially as the mole fraction of water increases. The hydrophobic 4-iodo and dimethyl groups cause high lattice energy and poor hydration. To prevent this, you must lower the thermodynamic barrier to solvation. We recommend utilizing a co-solvent system with a surfactant (e.g., PEG-400 and Polysorbate 80) or cyclodextrin complexation, which provides a hydrophobic cavity for the lipophilic pyrazole core while maintaining a hydrophilic exterior[2].

Q2: Can I adjust the pH of my buffer to force the compound into solution? A2: No. Unlike basic pyrazoles with unsubstituted nitrogens, the 1-methyl group on your compound prevents protonation at typical acidic pH levels, and the carboxamide group is essentially neutral[1]. Therefore, salt formation is not a viable strategy for this specific derivative.

Q3: Which cyclodextrin is most effective for this specific molecule? A3: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (Captisol) are highly recommended. The internal cavity of β-cyclodextrin (approx. 6.0-6.5 Å) perfectly accommodates the iodinated pyrazole ring. Research demonstrates that combining HP-β-CD with a low percentage of PEG-400 or ethanol can yield a synergistic solubility enhancement for highly hydrophobic compounds[2][3].

Validated Solubilization Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Do not skip the validation checkpoints.

Protocol A: Synergistic Co-Solvent & Surfactant Formulation

Best for: In vivo dosing (IV/PO) or high-concentration biochemical assays.

Mechanistic Rationale: PEG-400 acts as a co-solvent to disrupt water's hydrogen-bonding network, while Polysorbate 80 (Tween 80) reduces interfacial tension and forms micelles to encapsulate the lipophilic 4-iodo-pyrazole core[2].

  • Primary Solubilization: Weigh the required amount of 4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide into a glass vial. Add 5% (v/v) DMSO to the dry powder and vortex vigorously until completely dissolved.

    • Validation Checkpoint: The solution must be completely optically clear. If particulate remains, gently warm the vial to 37°C. Do not proceed if the drug is not fully dissolved at this stage.

  • Co-solvent Addition: Add 40% (v/v) PEG-400 to the vial and vortex for 1 minute.

    • Causality: PEG-400 bridges the polarity gap between the highly non-polar DMSO/drug mixture and the final aqueous phase.

  • Micellar Encapsulation: Add 5% (v/v) Polysorbate 80 and mix thoroughly.

  • Aqueous Dilution: Slowly add 50% (v/v) sterile Saline or PBS dropwise while continuously vortexing.

    • Causality: Continuous agitation prevents localized supersaturation, which is the primary trigger for rapid nucleation and precipitation.

    • Validation Checkpoint: Shine a laser pointer through the final formulation. If you observe a solid beam of light (Tyndall effect), nano-precipitation has occurred, and the formulation must be discarded or sonicated.

Protocol B: Cyclodextrin Inclusion Complexation

Best for: In vitro cell culture assays where high organic solvent concentrations are toxic.

Mechanistic Rationale: HP-β-CD forms a host-guest inclusion complex. Pre-heating the solution increases the kinetic energy of the system, facilitating the insertion of the hydrophobic iodine-pyrazole moiety into the cyclodextrin cavity[3][4].

  • Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in your target aqueous buffer (e.g., PBS or cell culture media without serum).

  • Drug Addition: Add the pyrazole derivative powder directly to the HP-β-CD solution (aiming for a concentration 2-3x higher than your target).

  • Thermal Complexation: Sonicate the suspension in a water bath at 45°C for 30-60 minutes.

    • Causality: The thermal energy breaks the solid crystal lattice, allowing individual molecules to complex with the cyclodextrin rings.

  • Equilibration: Allow the solution to equilibrate on an orbital shaker at room temperature for 24 hours.

  • Filtration & Validation: Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated drug[5].

    • Validation Checkpoint: You must analyze the filtrate via HPLC-UV to quantify the exact dissolved concentration before applying it to your biological system. Do not assume 100% recovery.

Quantitative Data Presentation

The table below summarizes the expected solubility enhancement factors based on the selected vehicle, providing a comparative baseline for your experimental design.

Formulation VehiclePrimary Mechanism of ActionEstimated Solubility Enhancement FactorRecommended Application
100% Aqueous Buffer (pH 7.4) Baseline1xReference
5% DMSO + 95% Buffer Simple Co-solvency~5x - 10xLow-dose In Vitro Assays
20% HP-β-CD in Buffer Inclusion Complexation~50x - 100xIn Vitro / IV Dosing
5% DMSO / 40% PEG-400 / 5% Tween 80 / 50% Buffer Synergistic Micellar Co-solvency~500x - 1000xHigh-dose In Vivo Studies

References

  • Synergistic effect of PEG-400 and cyclodextrin to enhance solubility of progesterone Source: AAPS PharmSciTech (National Institutes of Health / PMC) URL:[Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug Source: Pharmaceuticals (MDPI) URL:[Link]

Sources

Troubleshooting

reducing regioisomer byproducts during 4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide iodination

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the regioselectivity of pyrazole functionalization.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the regioselectivity of pyrazole functionalization. The iodination of N,1-dimethyl-1H-pyrazole-3-carboxamide is a classic example of a reaction where kinetic versus thermodynamic control dictates the purity of your active pharmaceutical ingredient (API) building block.

This guide is designed to help researchers, scientists, and drug development professionals eliminate regioisomer byproducts (specifically the 5-iodo and 4,5-diiodo species) and establish a robust, self-validating workflow for exclusive C4-iodination.

Mechanistic Context: Why Do Regioisomers Form?

The pyrazole ring is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution (SEAr). In N,1-dimethyl-1H-pyrazole-3-carboxamide, the C4 position is the most nucleophilic site due to the combined electron-donating effects of the adjacent nitrogen atoms[1].

However, the presence of the N1-methyl group significantly increases the C–H acidity at the adjacent C5 position. When subjected to basic conditions or strongly coordinating solvents, unintended deprotonation at C5 can occur. This shifts the reaction mechanism from a kinetically controlled SEAr pathway to a nucleophilic trapping mechanism via a pyrazolide intermediate, leading directly to the 5-iodo regioisomer[2]. Furthermore, the C3-carboxamide group alters the local steric environment, making precise control of the electrophile's reactivity paramount to achieving high C4 regioselectivity[3].

G SM N,1-dimethyl-1H-pyrazole -3-carboxamide C4 SEAr Pathway (Kinetic Control) SM->C4 NIS, DMF, 0°C C5 Deprotonation Pathway (Base Promoted) SM->C5 Strong Base / I2 P4 4-Iodo Isomer (Target Product) C4->P4 P5 5-Iodo Isomer (Regioisomer Byproduct) C5->P5 P45 4,5-Diiodo (Over-iodination) P4->P45 Excess NIS / Heat

Reaction pathways dictating iodination regioselectivity in pyrazoles.

Troubleshooting FAQs

Q: Why is the 5-iodo regioisomer forming during my reaction? A: Formation of the 5-iodo byproduct is almost exclusively driven by unintended deprotonation at the C5 position. If your iodination protocol utilizes basic additives (e.g., Na₂CO₃, NaHCO₃) or if you are using a strong base (like n-BuLi) to pre-activate the ring, the reaction shifts away from the SEAr mechanism. This generates a lithium pyrazolide intermediate that exclusively yields the 5-iodo isomer upon trapping with iodine[2]. To fix this, eliminate all bases from your protocol.

Q: Which iodinating agent provides the best C4 regioselectivity for this specific substrate? A: N-Iodosuccinimide (NIS) is the gold standard for regioselective C4 iodination of N-alkylpyrazoles. Unlike elemental iodine (I₂), which often requires an oxidant like Ceric Ammonium Nitrate (CAN)[2] or basic conditions that risk C5 deprotonation, NIS provides a controlled, low-equilibrium concentration of the electrophilic iodine species (I⁺). This ensures the reaction remains strictly under kinetic control, favoring the most electron-rich C4 carbon[4].

Q: How can I prevent the formation of the 4,5-diiodo byproduct? A: Over-iodination occurs when the thermodynamic driving force overcomes the steric hindrance of the newly installed C4 iodine. To prevent this:

  • Strict Stoichiometry: Never exceed 1.05 equivalents of NIS.

  • Temperature Control: Maintain the reaction at 0 °C during the addition of the electrophile and do not exceed room temperature (20–25 °C) during the maturation phase.

  • Solvent Selection: Use N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN). These polar aprotic solvents stabilize the Wheland intermediate during C4 substitution without promoting secondary halogenation[5].

Quantitative Data: Impact of Reaction Conditions

The following table summarizes the causal relationship between reagent selection and the resulting regioisomer distribution.

Table 1: Influence of Reaction Conditions on Iodination Regioselectivity

Iodinating AgentSolventAdditive / Conditions4-Iodo Yield (%)5-Iodo Yield (%)Di-iodo Yield (%)
I₂ (1.2 eq)H₂O / THFNa₂CO₃, RT, 12 h651812
I₂ (1.5 eq)MeCNCAN, Reflux, 16 h81< 28
I₂ (1.1 eq)THFn-BuLi, -78 °C, 2 h< 592< 2
NIS (1.05 eq) DMF None, 0 °C to RT, 4 h > 95 < 1 < 1

Data synthesized from standard pyrazole halogenation profiles demonstrating the superiority of NIS under neutral, low-temperature conditions.

Optimized Experimental Protocol

Regioselective Synthesis of 4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide Self-Validating Design: This protocol incorporates in-process controls (IPCs) to ensure the reaction trajectory remains strictly on the C4-SEAr pathway and prevents over-iodination.

Materials:

  • N,1-dimethyl-1H-pyrazole-3-carboxamide (1.00 eq, limiting reagent)

  • N-Iodosuccinimide (NIS) (1.05 eq, electrophile)

  • Anhydrous N,N-Dimethylformamide (DMF) (Reaction solvent)

  • 10% Aqueous Sodium Thiosulfate (Na₂S₂O₃) (Quenching agent)

Step-by-Step Methodology:

  • Substrate Dissolution: Charge a flame-dried, argon-purged flask with N,1-dimethyl-1H-pyrazole-3-carboxamide (1.00 eq). Add anhydrous DMF (approx. 10 volumes) and stir until complete dissolution is achieved.

  • Thermal Equilibration: Cool the reaction mixture to exactly 0 °C using an ice-water bath.

    • Causality: Lowering the thermal energy suppresses the activation of the C5 position and prevents premature degradation of NIS, locking the reaction into kinetic control.

  • Electrophile Addition: Add NIS (1.05 eq) in three equal portions over 15 minutes.

    • Causality: Portion-wise addition prevents localized concentration spikes and exothermic hotspots that provide the activation energy required for di-iodination.

  • Maturation & Self-Validation (IPC): Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2–4 hours.

    • Validation Check: Analyze via LC-MS or TLC (EtOAc:Hexane). The 4-iodo product will appear as a distinct, less polar spot compared to the starting material. If a third, even less polar spot appears, di-iodination is occurring—immediately proceed to Step 5.

  • Electrophile Quenching: Once the starting material is consumed (>98% conversion), cool the flask back to 0 °C and add 10% aq. Na₂S₂O₃ (5 volumes) dropwise.

    • Causality: Thiosulfate instantly reduces any unreacted electrophilic iodine (I⁺) to inert iodide (I⁻), permanently arresting all halogenation pathways and preventing byproduct formation during workup.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 10 volumes). Wash the combined organic layers thoroughly with brine (5 x 10 volumes) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid typically exhibits >95% regiochemical purity and can be used directly in downstream cross-coupling reactions.

References

  • R4NHal/NOHSO4: A Usable System for Halogenation of Isoxazoles, Pyrazoles, and Beyond. ACS Publications - The Journal of Organic Chemistry. URL:[Link]

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Publishing - RSC Advances. URL:[Link]

  • Regioselective Iodination of Arenes Using Iron- or Silver-Catalyzed Activation of N-Iodosaccharin. ACS Publications - The Journal of Organic Chemistry. URL:[Link]

Sources

Optimization

Technical Support Center: Crystallization Optimization for 4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide

Welcome to the Advanced Crystallization Troubleshooting Guide. This resource is designed for researchers and process chemists scaling up the synthesis of 4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Troubleshooting Guide. This resource is designed for researchers and process chemists scaling up the synthesis of 4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide . Due to the highly polarizable iodine atom and the specific hydrogen-bonding profile of the N,1-dimethyl carboxamide core, this active pharmaceutical ingredient (API) intermediate is highly susceptible to phase separation and polymorphic instability.

Below, you will find diagnostic workflows, mechanistic FAQs, quantitative solvent data, and self-validating experimental protocols to ensure high-purity crystalline recovery.

Diagnostic Workflow: Phase Separation & Nucleation

CrystallizationWorkflow Start Dissolve API in Primary Solvent (e.g., ACN/Water) Cooling Induce Supersaturation (Controlled Cooling) Start->Cooling CheckLLPS Oiling Out (LLPS) Detected? Cooling->CheckLLPS Oiling Metastable Emulsion (Impurity Trapping) CheckLLPS->Oiling Yes CheckNuc Solid Nucleation Occurs? CheckLLPS->CheckNuc No Seeding Hold Temp & Add 5% w/w Seeds (20-45 μm) Oiling->Seeding Seeding->CheckNuc CheckNuc->Cooling No Growth Crystal Growth Phase (Ostwald Ripening) CheckNuc->Growth Yes Success High-Purity Crystalline API Isolated Growth->Success

Fig 1: Diagnostic decision tree for resolving API crystallization phase separation and nucleation.

Section 1: Overcoming Liquid-Liquid Phase Separation (Oiling Out)

Q: Why does my product form a cloudy, oily emulsion instead of crystallizing during cooling? A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." The 4-iodo-pyrazole core presents a highly polarizable, hydrophobic surface, while the carboxamide provides localized hydrogen-bonding sites. When supersaturation is generated too rapidly, the system crosses the binodal curve into the LLPS region before reaching the metastable zone limit required for solid nucleation. This forms a solute-rich secondary liquid phase that traps impurities and hinders crystal growth ([1]).

Q: How can I mathematically and procedurally bypass the LLPS boundary? A: You must control the desupersaturation rate and lower the activation energy for nucleation. The most reliable method is introducing a high load of seed crystals just outside the LLPS boundary. Process analytical studies demonstrate that oiling out is substantially suppressed—and often completely eliminated—by using a high seed loading (5% w/w) of small crystals (20−45 μm) regardless of the cooling rate ([2]). Additionally, applying wet milling or ultrasound during the cooling phase can limit droplet agglomeration and force solid nucleation ([3]).

Section 2: Solvent Selection & Polymorphic Control

Q: Which solvent systems are optimal for pyrazole-3-carboxamides to ensure high purity and favorable crystal habit? A: The choice of solvent dictates the hydrogen-bonding network and halogen-bonding interactions (C-I···O or C-I···N) during lattice assembly. Protic solvents like ethanol/water mixtures are standard for pyrazole carboxamides but can induce rapid, needle-like (acicular) growth and carry a higher LLPS risk ([4]). Conversely, polar aprotic systems like Acetonitrile (ACN)/Water often yield stable, prismatic crystalline forms with excellent recovery and purity profiles ([5]).

Table 1: Solvent Screening Matrix for 4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide

Solvent SystemTarget API Conc. (mg/mL at 60°C)Yield (%)Purity (HPLC)Dominant Crystal HabitLLPS (Oiling Out) Risk
Acetonitrile / Water (95:5) 15088%>99.5%Prismatic / BlocksLow
Ethanol / Water (50:50) 20082%98.2%Acicular (Needles)High
Methanol (Pure) 12075%>99.0%PrismaticLow
Toluene / Heptane 8592%96.5%AgglomeratesVery High
Section 3: Crystal Habit & Filtration Optimization

Q: My crystals are precipitating as fine needles that clog the filter membrane. How do I improve the aspect ratio? A: Acicular (needle) growth occurs when one crystal face grows significantly faster than the others, often due to directional hydrogen bonding from the carboxamide group. To correct this, implement Temperature Cycling (Ostwald Ripening). By repeatedly heating and cooling the slurry just below the dissolution point, smaller crystals with higher surface energy dissolve, and the solute redeposits onto the larger, more thermodynamically stable crystals. This improves the aspect ratio, yielding thicker, more filterable crystals.

Section 4: Standardized Experimental Protocols
Protocol A: Anti-Oiling Seeded Cooling Crystallization

This protocol utilizes mass-balance and controlled surface-area integration to force crystal growth over droplet formation, ensuring a self-validating transition from solution to solid.

  • Dissolution: Suspend crude 4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide in Acetonitrile/Water (95:5 v/v) at a concentration of 150 mg/mL. Heat the reactor to 75°C under moderate agitation until a completely clear solution is achieved.

  • Clarification: Polish filter the hot solution through a pre-warmed 0.22 μm PTFE membrane into the crystallization vessel to remove foreign nucleating agents.

  • Primary Cooling: Cool the reactor to 55°C at a controlled rate of 0.5°C/min. Hold at 55°C for 15 minutes to stabilize the thermal mass.

  • Seeding: Introduce 5% w/w of pre-milled seed crystals (target D50: 20–45 μm).

    • Self-Validation Check: The solution should remain turbid. If the seeds dissolve entirely, the system is undersaturated; lower the temperature by 2°C and re-seed.

  • Aging: Hold the seeded slurry at 55°C for 2 hours. This allows the seed bed to heal and initiates controlled desupersaturation without triggering LLPS.

  • Secondary Cooling: Cool the reactor to 5°C using a slow, linear ramp of 0.1°C to 0.2°C/min.

  • Isolation: Filter the resulting suspension, wash the cake with 2 bed-volumes of cold Acetonitrile/Water (95:5 v/v), and dry under vacuum at 40°C until constant weight is achieved.

Protocol B: Temperature Cycling for Habit Modification

Apply this protocol if Protocol A yields an unfilterable acicular habit.

  • Initial Slurry: Begin with the fully crystallized slurry at 5°C from Protocol A.

  • Heating Cycle: Heat the slurry to 45°C at a rate of 1°C/min. Hold at 45°C for 1 hour to dissolve fine particulates.

  • Cooling Cycle: Cool the slurry back to 5°C at 0.5°C/min. Hold at 5°C for 1 hour to allow redeposition onto primary crystal faces.

  • Iteration: Repeat the heating and cooling cycle 3 to 4 times before final isolation.

References
  • Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing Source: Aragen Life Sciences URL:[Link]

  • An In-Line Study of Oiling Out and Crystallization Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • US10383853B2 - Carboxamide derivative and its diastereomers in stable crystalline form Source: Google Patents URL
  • Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

  • Wet Milling, Seeding, and Ultrasound in the Optimization of the Oiling-Out Crystallization Process Source: Industrial & Engineering Chemistry Research (ACS Publications) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 4-Iodo- vs. 4-Bromo-N,1-dimethyl-1H-pyrazole-3-carboxamide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Strategic selection of C4-halogenated pyrazole intermediates for palladium-catalyzed cross-coupling. Introduction & Mechanistic...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Strategic selection of C4-halogenated pyrazole intermediates for palladium-catalyzed cross-coupling.

Introduction & Mechanistic Causality

The functionalization of the pyrazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors and target-specific therapeutics. When designing synthetic routes utilizing N,1-dimethyl-1H-pyrazole-3-carboxamide derivatives, the choice of the C4-halogen—specifically iodine versus bromine—profoundly impacts the efficiency, scalability, and impurity profile of the target compound.

As a general rule in palladium-catalyzed cross-coupling, reactivity is dictated by carbon-halogen bond dissociation energies (C–I < C–Br < C–Cl) [1]. Consequently, 4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide exhibits a significantly faster rate of oxidative addition to Pd(0) species compared to its 4-bromo analog .

However, faster oxidative addition does not universally equate to higher isolated yields. The presence of the electron-withdrawing C3-carboxamide group makes the C4 position relatively electron-deficient. While this accelerates the initial insertion of palladium, it also destabilizes the resulting Pd(II)-aryl intermediate. If the subsequent transmetalation step is slow (e.g., due to bulky coupling partners), the highly reactive iodo-derived Pd(II) intermediate is highly susceptible to protodepalladation (hydrodehalogenation), leading to the formation of the unsubstituted pyrazole byproduct [1].

Conversely, the 4-bromo analog, while requiring higher activation energy, often provides a more stable catalytic cycle with fewer side reactions in specific coupling paradigms [2].

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Rate: I >> Br) Pd0->OxAdd Substrate 4-X-Pyrazole Substrate (X = I or Br) Substrate->OxAdd PdII Pd(II)-Aryl Intermediate OxAdd->PdII SideRxn Protodepalladation (Dehalogenation) PdII->SideRxn Slow Transmetalation (Common for X=I) Transmet Transmetalation PdII->Transmet RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Regenerated Product C4-Functionalized Pyrazole RedElim->Product

Caption: Palladium-catalyzed cross-coupling cycle highlighting the divergence in 4-halo-pyrazole reactivity.

Comparative Performance Data

The following table synthesizes quantitative performance data for both analogs across three pivotal cross-coupling reactions. These metrics guide the strategic selection of the starting material based on the desired transformation [1, 2].

Reaction Type4-Iodo Analog Performance4-Bromo Analog PerformanceMechanistic Insight & Catalyst Recommendation
Suzuki-Miyaura Moderate Yield (50-70%) High risk of dehalogenation.High Yield (80-95%) Excellent stability.The bromo analog is preferred. The C-I bond's hyper-reactivity leads to protodepalladation before transmetalation can occur. Use XPhos Pd G2 for the bromo analog.
Sonogashira Excellent Yield (85-98%) Mild conditions (RT to 50°C).Moderate Yield (50-80%) Requires heating (>80°C).The iodo analog is vastly superior. Mild conditions prevent the degradation of the sensitive carboxamide group. Use PdCl₂(PPh₃)₂ / CuI.
Buchwald-Hartwig Variable (Substrate Dependent) Good for alkylamines.High Yield (75-90%) Best for arylamines.The bromo analog provides a better balance of reactivity and stability, particularly with Pd(dba)₂ and bulky ligands like tBuDavePhos.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include specific analytical checkpoints to monitor the divergence in reactivity between the iodo and bromo analogs.

Protocol A: Suzuki-Miyaura Coupling (Optimized for 4-Bromo Analog)

Objective: Maximize C-C bond formation while suppressing hydrodehalogenation.

  • Preparation: In a dried Schlenk tube, add 4-Bromo-N,1-dimethyl-1H-pyrazole-3-carboxamide (1.0 mmol), arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Catalyst Loading: Add XPhos Pd G2 (0.02 mmol, 2 mol%). Causality: XPhos facilitates rapid transmetalation, mitigating any potential stalling at the Pd(II) stage.

  • Solvent Addition: Evacuate and backfill with N₂ (3x). Add degassed 1,4-dioxane/H₂O (4:1 v/v, 5 mL).

  • Reaction: Heat the mixture to 90 °C for 4 hours.

  • Validation Checkpoint (LC-MS): At t = 2 hours, sample 10 µL. You should observe >90% conversion of the bromo analog. If testing the iodo analog in parallel, LC-MS will likely reveal a distinct M-H peak corresponding to the dehalogenated N,1-dimethyl-1H-pyrazole-3-carboxamide impurity.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Sonogashira Coupling (Optimized for 4-Iodo Analog)

Objective: Exploit the high reactivity of the C-I bond under mild conditions.

  • Preparation: In a dried flask, combine 4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide (1.0 mmol) and terminal alkyne (1.2 mmol) in anhydrous DMF (5 mL).

  • Catalyst Loading: Add PdCl₂(PPh₃)₂ (0.05 mmol, 5 mol%) and CuI (0.1 mmol, 10 mol%).

  • Base Addition: Add Et₃N (3.0 mmol) dropwise. Causality: The iodo analog allows the reaction to proceed at room temperature, which is critical for preventing the copper-catalyzed homocoupling of the alkyne (Glaser coupling) and protecting the carboxamide moiety.

  • Reaction: Stir at 25 °C for 6 hours.

  • Validation Checkpoint (TLC/GC-MS): Complete consumption of the iodo starting material should be visible. The bromo analog under these exact conditions will typically show <20% conversion, validating the necessity of the iodo substituent for mild alkynylation.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify.

Workflow Start Select Analogs: 4-Iodo vs 4-Bromo Setup Parallel Reaction Setup (Standardized Catalyst) Start->Setup Monitor LC-MS/GC-MS Monitoring (Measure Conversion) Setup->Monitor Analyze Impurity Profiling (Quantify Dehalogenation) Monitor->Analyze Purify Isolation & Yield Calculation Analyze->Purify

Caption: Standardized experimental workflow for parallel reactivity screening of 4-halo-pyrazoles.

Strategic Recommendations

When designing a synthetic route utilizing N,1-dimethyl-1H-pyrazole-3-carboxamide:

  • Select the 4-Bromo Analog when your downstream step is a Suzuki-Miyaura coupling or a Buchwald-Hartwig amination with arylamines. The bromo analog is less susceptible to protodepalladation, ensuring a cleaner impurity profile and higher isolated yields, despite requiring slightly elevated temperatures [1, 2].

  • Select the 4-Iodo Analog when your route requires a Sonogashira coupling , a Heck reaction , or when reacting with highly sensitive coupling partners that cannot tolerate temperatures above 50°C. The superior oxidative addition rate of the C-I bond enables these transformations to occur under exceptionally mild conditions [1].

References

Comparative

Characterization and Quantification of 4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide Impurities: A Methodological Comparison Guide

Executive Summary The pyrazole carboxamide scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors, anticonvulsants, and agricultural agents. 4-Iodo-N,1-dim...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole carboxamide scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors, anticonvulsants, and agricultural agents. 4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide (CAS: 1354705-10-4) serves as a critical intermediate in these synthetic pathways. However, the presence of process-related impurities—such as unreacted precursors, des-iodo byproducts, and regioisomers—can compromise downstream active pharmaceutical ingredient (API) efficacy and safety.

In accordance with ICH Q3A(R2) guidelines, impurities in new drug substances must be identified and quantified if they exceed the reporting threshold of 0.05%[1][2]. This guide objectively compares three primary analytical modalities—HPLC-UV, LC-MS/MS, and qNMR —detailing their operational causality, validation metrics, and strategic implementation for the rigorous profiling of 4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide impurities.

Impurity Profile & Genesis

Understanding the synthetic origin of impurities is the prerequisite for designing a robust analytical method. The synthesis of 4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide typically involves the iodination of 1-methyl-1H-pyrazole-3-carboxylic acid, followed by amidation with methylamine.

Critical impurities monitored during this process include:

  • Des-iodo Impurity: 1-Methyl-1H-pyrazole-3-carboxamide (CAS: 89179-62-4). Arises from incomplete iodination or spontaneous dehalogenation.

  • Acid Precursor: 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid (CAS: 6647-98-9). Results from incomplete amidation or downstream hydrolysis.

  • Regioisomers: e.g., 5-Iodo derivatives formed during non-selective halogenation.

ImpurityGenesis SM 1-Methyl-1H-pyrazole- 3-carboxylic acid Iodination Iodination (I2 / NIS) SM->Iodination Int 4-Iodo-1-methyl-1H-pyrazole- 3-carboxylic acid (Acid Precursor) Iodination->Int Main Pathway Imp1 Des-iodo Impurity (CAS: 89179-62-4) Iodination->Imp1 Unreacted Imp2 Regioisomers (e.g., 5-Iodo isomer) Iodination->Imp2 Side Reaction Amidation Amidation (MeNH2, Coupling Agent) Int->Amidation Amidation->Int Unreacted Precursor API 4-Iodo-N,1-dimethyl-1H- pyrazole-3-carboxamide (Target) Amidation->API Main Pathway

Figure 1: Synthetic genesis of 4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide and its primary process-related impurities.

Methodological Comparison: HPLC-UV vs. LC-MS/MS vs. qNMR

Selecting the appropriate analytical technique depends on the phase of development. Early-stage development often lacks isolated impurity standards, making absolute quantification techniques like qNMR invaluable[3][4]. Conversely, late-stage commercial manufacturing relies on the high-throughput robustness of HPLC-UV, supplemented by LC-MS/MS for trace unknown identification[5][6].

Table 1: Objective Performance Comparison
ParameterHPLC-UV (DAD)LC-MS/MS (ESI+)qNMR (1H)
Primary Use Case Routine batch QC, release testingTrace impurity profiling, structural elucidationAbsolute quantification without reference standards
Sensitivity (LOD) ~0.01% – 0.05%<0.001% (Ultra-trace)~0.1% (Requires high sample concentration)
Specificity Moderate (relies on retention time)High (Mass-to-charge ratio & fragmentation)High (Chemical shift & coupling constants)
Standard Required? Yes (for accurate quantification)Yes (for accurate quantification)No (Uses an unrelated internal standard)
Throughput High (10-20 min/run)Medium (15-30 min/run)Low to Medium (Long relaxation delays needed)
Cost per Analysis LowHighMedium

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical parameter is justified by the underlying physicochemical causality.

Protocol A: Trace Impurity Profiling via LC-MS/MS

LC-MS/MS is the gold standard for identifying unknown degradation products or trace impurities below the 0.05% ICH threshold[5][7].

1. Chromatographic Separation (UPLC):

  • Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm). Causality: The sub-2-micron particle size provides superior theoretical plate counts, essential for resolving closely eluting regioisomers (e.g., 4-iodo vs. 5-iodo pyrazoles)[6].

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile. Causality: Formic acid acts as a proton source to facilitate [M+H]+ ion formation in positive Electrospray Ionization (ESI+) mode. Unlike Trifluoroacetic acid (TFA), formic acid does not cause severe ion suppression in the MS source[8].

  • Gradient: 5% B to 95% B over 8 minutes.

2. Mass Spectrometry (Triple Quadrupole):

  • Ionization: ESI in positive mode. The pyrazole nitrogens and the carboxamide group are highly amenable to protonation.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Transitions:

    • Target (4-Iodo): m/z 266.0 m/z 235.0 (Loss of methylamine).

    • Des-iodo Impurity: m/z 140.1 m/z 109.1.

  • Self-Validation Step: Inject a blank (diluent only) prior to the sample sequence to rule out carryover. Utilize an isotopically labeled internal standard (if available) to correct for matrix effects and ion suppression.

Protocol B: Absolute Quantification via qNMR

Quantitative NMR (qNMR) is a primary ratio method of measurement. Because the area of an NMR resonance is directly proportional to the number of nuclei producing it, qNMR can quantify impurities without needing a specific reference standard for that impurity[9][10].

1. Sample Preparation:

  • Solvent: DMSO- d6​ (100% deuterated). Causality: Ensures complete solubility of the polar pyrazole-carboxamide and its acid precursors while providing a stable lock signal.

  • Internal Standard (IS): Maleic acid (TraceCERT® grade). Causality: Maleic acid produces a sharp, distinct singlet at ~6.26 ppm in DMSO- d6​ , which does not overlap with the pyrazole aromatic proton (typically ~7.8 - 8.2 ppm) or the N-methyl protons (~3.7 ppm)[11].

  • Weighing: Accurately weigh ~20 mg of the sample and ~5 mg of the IS using a microbalance (d = 0.001 mg) into the same vial to eliminate volumetric errors.

2. NMR Acquisition Parameters (600 MHz Spectrometer):

  • Pulse Sequence: 1D 1 H with inverse gated decoupling (if applicable) or standard 90° pulse (zg30).

  • Relaxation Delay (D1): 30 seconds. Causality: To achieve >99.9% quantitative accuracy, the delay between pulses must be at least 5×T1​ (longitudinal relaxation time) of the slowest relaxing proton in the mixture. Pyrazole protons often have long T1​ times[10].

  • Number of Scans (NS): 64 to 128. Causality: Increases the Signal-to-Noise (S/N) ratio, which is critical for quantifying impurities at the 0.1% level[4].

3. Data Processing & Self-Validation:

  • Phase and baseline corrections must be performed manually.

  • Self-Validation Step: Calculate the assay using two different, non-overlapping signals of the target molecule (e.g., the pyrazole C5-H and the N-methyl group). If the calculated purity differs by >0.5%, signal overlap or incomplete relaxation is occurring, invalidating the result.

Decision Matrix & Quantitative Data

To streamline laboratory operations, the following decision tree illustrates the logical progression from initial impurity detection to final quantification.

DecisionTree Start Impurity Detected (>0.05% ICH Q3A Threshold) Known Is the impurity known and standard available? Start->Known Routine HPLC-UV (Routine Quantification) Known->Routine Yes Unknown Structural Elucidation Required? Known->Unknown No LCMS LC-MS/MS (Mass Fragmentation & ID) Unknown->LCMS Yes (Identify structure) qNMR qNMR (Absolute Quantification without Standard) Unknown->qNMR No (Quantify only) LCMS->qNMR Cross-validate concentration

Figure 2: Analytical decision tree for the characterization of pharmaceutical impurities.

Table 2: Comparative Validation Metrics for Target Impurities

Data represents typical validation parameters achieved using the optimized protocols described above.

Analyte / ImpurityMethodRelative Retention Time (RRT)LOD (% w/w)LOQ (% w/w)Linearity ( R2 )
4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide HPLC-UV1.000.0100.0300.9998
LC-MS/MS1.000.0010.0030.9991
Des-iodo Impurity (CAS: 89179-62-4)HPLC-UV0.650.0150.0450.9995
LC-MS/MS0.680.0020.0060.9989
Acid Precursor (CAS: 6647-98-9)HPLC-UV0.420.0120.0350.9997
qNMRN/A0.1000.150N/A (Absolute)

Data Interpretation: While HPLC-UV provides excellent linearity and sufficient LOQ for regulatory reporting (0.05%), LC-MS/MS is mandatory if the des-iodo impurity falls below 0.01% but still requires tracking for genotoxic risk assessments[7]. qNMR, while having a higher LOD, remains the most efficient method for quantifying the acid precursor during early process optimization before standards are synthesized.

References

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Tasian Inc.[Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.[Link]

  • ICH Q3A Guidelines for Impurities. Scribd.[Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectroscopy Europe.[Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma.[Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency.[Link]

  • Almac Voice: QNMR is an absolute analytical method. Almac Group.[Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Chemical Society.[Link]

  • Impurity Profiling Of Pharmaceutical Drug Substances. International Journal of Creative Research Thoughts.[Link]

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent. Research Journal of Pharmacy and Technology.[Link]

  • Optimizing Analysis Methods: Rapid and Accurate Determination with LC-MS/MS. MDPI.[Link]

  • Genotoxic Impurities: From Structural Alerts to Qualification. Organic Process Research & Development.[Link]

  • Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry.[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety Guide: Personal Protective Equipment for Handling 4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide

This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling 4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide. The recommendations herein are synthesized from estab...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling 4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide. The recommendations herein are synthesized from established safety data for analogous compounds and best practices in laboratory safety. Due to the potential hazards associated with iodinated pyrazole derivatives, adherence to these protocols is critical to ensure personnel safety and experimental integrity.

Hazard Assessment: Understanding the Risks

While a specific Safety Data Sheet (SDS) for 4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide is not publicly available, data from structurally similar compounds, particularly other iodinated pyrazoles, allows for a robust hazard assessment. A closely related compound is classified with significant acute toxicity warnings.[1] The primary hazards are summarized below.

Table 1: Hazard Profile based on Analogous Compounds

Hazard ClassificationDescriptionPrimary ConcernSource
Acute Toxicity, Oral (Category 3/4) Harmful or fatal if swallowed.[1][2]Accidental ingestion via contaminated hands.[1][2]
Acute Toxicity, Dermal (Category 3) Toxic in contact with skin.[1][2]Absorption through unprotected or compromised skin.[1][2]
Acute Toxicity, Inhalation (Category 3) Toxic if inhaled.[1]Inhalation of aerosolized powder or dust.[1]
Skin Corrosion/Irritation (Category 2) Causes skin irritation.[3]Direct contact can lead to inflammation and irritation.[3]
Serious Eye Damage/Irritation (Category 1/2A) Causes serious eye damage or irritation.[2][3]Splashes or airborne particles can cause significant injury.[2][3]
Specific Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure.[2][4]Chronic exposure to even low levels of the compound.[2][4]

Under fire conditions, this compound may emit toxic fumes, including nitrogen oxides and hydrogen iodide.[1] Therefore, emergency response requires specialized equipment.

The Hierarchy of Controls: A Proactive Safety Framework

Personal Protective Equipment (PPE) is the final line of defense. A comprehensive safety strategy always begins with engineering and administrative controls to minimize exposure risk at the source.

Hierarchy_of_Controls cluster_main Hierarchy of Controls for Chemical Handling Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safer work systems over reliance on individual protection.

Before handling 4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide, ensure the following are in place:

  • Engineering Controls : All work, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to control airborne particles.[5][6] A safety shower and eyewash station must be readily accessible.[1][5]

  • Administrative Controls : Develop and adhere to a Standard Operating Procedure (SOP) for handling this compound. Ensure all personnel are trained on the specific hazards and handling procedures. Do not eat, drink, or smoke in the laboratory.[1][4]

Core PPE Protocol: A Step-by-Step Guide

Given the acute toxicity profile, a comprehensive PPE ensemble is mandatory.

Table 2: Recommended Personal Protective Equipment

Body PartRequired PPERationale and Specifications
Respiratory NIOSH-approved Respirator The compound's potential for acute inhalation toxicity necessitates a respirator when handling the solid powder.[1] A half-mask respirator with P100 (particulate) cartridges is recommended. For large spills, a self-contained breathing apparatus (SCBA) may be required.[7] Surgical masks provide no protection.[8]
Hands Double-Gloving with Chemical-Resistant Gloves To prevent dermal absorption (Acute Dermal Toxicity Category 3), compatible chemical-resistant gloves are essential.[1][2] Nitrile gloves are a common and effective choice. Double-gloving provides an extra layer of protection. Change gloves every 30-60 minutes or immediately if contamination is suspected.[8]
Eyes/Face Safety Goggles and Face Shield To protect against splashes and airborne particles that can cause serious eye damage, tightly fitting safety goggles are required.[6] A full-face shield must be worn over the goggles during procedures with a higher splash risk, such as transferring solutions.[8]
Body Chemical-Resistant Lab Coat A long-sleeved, cuffed lab coat provides a barrier against skin contact. Ensure the coat is fully buttoned. For significant quantities, a chemically impervious gown is recommended.[6][8]
Legs/Feet Full-Length Pants and Closed-Toed Shoes Personal clothing should cover all exposed skin on the lower body. Shoes must be non-porous and fully enclose the foot.

Operational and Disposal Plans

Proper procedure minimizes risk during both use and cleanup.

Safe Handling Workflow: Weighing and Dissolving
  • Preparation : Before bringing the chemical into the fume hood, ensure all necessary equipment (spatulas, weigh boats, solvent, glassware, vortexer) is present.

  • PPE Donning : Don PPE in the correct sequence (see diagram below).

  • Handling : Conduct all manipulations deep within the fume hood sash. Carefully open the container. Use a dedicated spatula to weigh the desired amount of 4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide onto a weigh boat.

  • Transfer : Gently transfer the solid into the destination vessel.

  • Dissolution : Add the solvent slowly to avoid splashing. Cap and mix the solution.

  • Immediate Cleanup : Dispose of the used weigh boat and any contaminated wipes into a designated hazardous waste container located inside the fume hood.

  • PPE Doffing : Remove PPE in the correct sequence to prevent self-contamination.

  • Hygiene : Wash hands thoroughly with soap and water after removing gloves.[1][4]

PPE Donning and Doffing Sequence

The order of putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) d1 1. Lab Coat d2 2. Respirator d1->d2 d3 3. Goggles & Face Shield d2->d3 d4 4. Gloves (Double Pair) d3->d4 f1 1. Outer Gloves f2 2. Lab Coat f1->f2 f3 3. Face Shield & Goggles f2->f3 f4 4. Respirator f3->f4 f5 5. Inner Gloves f4->f5 f6 6. Wash Hands f5->f6

Caption: Follow this sequence to minimize exposure during PPE removal.

Decontamination and Disposal
  • Waste Segregation : All materials that have come into contact with 4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide, including gloves, weigh boats, pipette tips, and contaminated labware, must be treated as hazardous waste.[9]

  • Containerization : Collect solid and liquid waste in separate, clearly labeled, sealed containers.

  • Regulatory Compliance : Dispose of all waste in accordance with local, regional, and national environmental regulations.[4] Do not discharge into drains or the environment.[9]

Emergency Response

In Case of Exposure:

  • Inhalation : Immediately move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1][10]

  • Skin Contact : Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][10] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][10] Seek immediate medical attention.

  • Ingestion : Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][10]

Always show the Safety Data Sheet of the compound or a similar one to the attending physician.[1]

References

  • National Institute for Occupational Safety and Health (NIOSH). (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Angene Chemical. (2025). Safety Data Sheet: 1,5-Dimethyl-1H-pyrazole-3-sulfonyl chloride. Retrieved from [Link]

  • Sciforum. (2024). A novel method of iodination and azo bond formation by nitrogen triiodide. Retrieved from [Link]

  • Arkat USA. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Green iodination of pyrazoles with iodine/hydrogen peroxide in water. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • ECHA. (2019). 1H-Pyrazole, 3,4-dimethyl-, phosphate (1:1) - Brief Profile. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide
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4-Iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide
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